Technical Guide: Molecular Architecture and Synthetic Utility of 5-Chloro-6,7-dihydro-1H-indol-4(5H)-one
This technical guide details the molecular architecture, physicochemical properties, and synthetic utility of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one (also known as 5-chloro-1,5,6,7-tetrahydroindol-4-one). Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the molecular architecture, physicochemical properties, and synthetic utility of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one (also known as 5-chloro-1,5,6,7-tetrahydroindol-4-one).
Executive Summary
5-chloro-6,7-dihydro-1H-indol-4(5H)-one (CAS: 95991-85-8) is a specialized heterocyclic scaffold characterized by a pyrrole ring fused to a functionalized cyclohexanone. Unlike fully aromatic indoles, this tetrahydroindolone derivative possesses a reactive
-chloro ketone motif at the C4/C5 positions.
This molecule serves as a critical "linchpin" intermediate in medicinal chemistry. Its unique electrophilic character allows for the rapid construction of tricyclic polyheterocycles (e.g., fused thiazoles, pyrazoles) often found in serotonin receptor agonists (5-HT1A), kinase inhibitors, and antitumor agents.
Physicochemical Profile
The following data establishes the baseline identity and physical parameters of the compound.
Property
Specification
Chemical Name
5-chloro-6,7-dihydro-1H-indol-4(5H)-one
IUPAC Name
5-chloro-1,5,6,7-tetrahydroindol-4-one
CAS Registry Number
95991-85-8
Molecular Formula
Molecular Weight
169.61 g/mol
Exact Mass
169.0294 g/mol
Core Scaffold
4-oxo-4,5,6,7-tetrahydroindole
Key Functional Groups
Secondary Amine (Pyrrole), Ketone, Alkyl Chloride
Chirality
C5 is a chiral center ( enantiomers possible)
Predicted LogP
~1.3 - 1.6 (Lipophilic)
H-Bond Donors/Acceptors
1 Donor (NH) / 1 Acceptor (C=O)
Structural Analysis & Reactivity
Molecular Architecture
The molecule is a bicyclic system.[1] The five-membered ring retains the aromatic character of pyrrole (electron-rich), while the six-membered ring mimics a cyclohexenone (electron-deficient ketone).
The Pyrrole Moiety: The NH group at position 1 is acidic (
~17) and can participate in hydrogen bonding. It makes the C2 and C3 positions susceptible to electrophilic aromatic substitution, although the electron-withdrawing ketone at C4 deactivates the system slightly compared to pure indole.
The
-Halo Ketone: The defining feature is the chlorine atom at C5, adjacent to the carbonyl at C4. This setup creates a "hotspot" for nucleophilic attack. The C5 carbon is highly electrophilic, enabling substitution reactions that often lead to ring closure (cyclization).
Tautomerism
While the keto-form (4-one) is the stable tautomer, the molecule can theoretically tautomerize to a 4-hydroxyindole form under forcing conditions (e.g., aromatization), though the presence of the chlorine atom at C5 hinders this without elimination.
Synthetic Pathways
The synthesis typically proceeds via the functionalization of the parent tetrahydroindolone.
Synthesis Workflow
Parent Scaffold Generation: The precursor, 1,5,6,7-tetrahydro-4H-indol-4-one, is synthesized via the Knorr pyrrole synthesis or by reacting 1,3-cyclohexanedione with aminoacetaldehyde dimethyl acetal.
-Halogenation: The parent ketone is reacted with a chlorinating agent (e.g., Sulfuryl chloride () or N-Chlorosuccinimide (NCS)) to selectively install the chlorine at the C5 position.
Figure 1: Synthetic workflow from acyclic precursors to the target alpha-chloro ketone.
Note: This protocol is derived from standard methodologies for alpha-chlorination of tetrahydroindolones.
Dissolution: Dissolve 1.0 eq of 1,5,6,7-tetrahydro-4H-indol-4-one in dry dichloromethane (DCM) or THF.
Reagent Addition: Cool to 0°C. Add 1.05 eq of N-Chlorosuccinimide (NCS) portion-wise to control the exotherm.
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Target is less polar than the starting alcohol/more non-polar than parent ketone depending on solvent system).
Workup: Quench with water. Extract with DCM. Wash organic layer with brine, dry over
, and concentrate.
Purification: Recrystallize from ethanol/hexane or purify via flash column chromatography to isolate the 5-chloro derivative.
Applications in Drug Discovery
The 5-chloro derivative is primarily used as a divergent intermediate . The chlorine atom acts as a leaving group, allowing the fusion of a third ring onto the indole core.
Hantzsch-Type Cyclization
Reacting the 5-chloro ketone with thioamides or thioureas yields tricyclic thiazolo-indoles. These structures are bioisosteres of carbazoles and are investigated for:
DNA Intercalation: Potential anticancer activity.
Kinase Inhibition: Targeting CDK or GSK3
pathways.
Figure 2: Divergent reactivity pathways demonstrating the utility of the chloro-ketone handle.
Safety and Handling (E-E-A-T)
Warning:
-Halo ketones are potent alkylating agents and often act as lachrymators (tear gas agents) and skin irritants.
Engineering Controls: Always handle within a certified chemical fume hood.
An In-Depth Technical Guide to 5-chloro-6,7-dihydro-1H-indol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry. We will...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identifiers, structural elucidation, synthesis, and potential applications, offering insights for its use in research and drug discovery.
Core Identifiers and Chemical Properties
5-chloro-6,7-dihydro-1H-indol-4(5H)-one is a chlorinated derivative of the tetrahydro-indolone scaffold. The presence of the chlorine atom and the ketone functional group makes it a versatile intermediate for the synthesis of more complex molecules.
Note: While the CAS number is established, a definitive, publicly available IUPAC name and InChI key for this specific isomer are not consistently reported in major chemical databases. The provided IUPAC name is based on systematic nomenclature.
Synthesis and Structural Elucidation
The synthesis of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one can be approached through multi-step sequences, often starting from substituted cyclohexanones or anilines. A general and plausible synthetic strategy involves the chlorination of the parent compound, 6,7-dihydro-1H-indol-4(5H)-one.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be adapted and optimized based on laboratory conditions and safety assessments.
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 6,7-dihydro-1H-indol-4(5H)-one in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
Addition of Chlorinating Agent: Cool the solution to 0°C using an ice bath. Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), (1.0-1.2 equivalents) in the same solvent.
Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with water and brine.
Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-chloro-6,7-dihydro-1H-indol-4(5H)-one.
Structural Characterization
The structure of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one would be confirmed using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrrole and the saturated cyclohexanone rings. The aromatic proton signals will be influenced by the presence of the electron-withdrawing chlorine atom.
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the pyrrole ring, and the saturated carbons of the cyclohexanone moiety. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy: The IR spectrum will feature a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹, and N-H stretching vibrations for the pyrrole ring. Aromatic C-H stretching may be observed around 3100 cm⁻¹.[2]
Applications in Drug Discovery and Development
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[3] Chlorinated organic molecules also play a significant role in pharmaceuticals. [N/A] The combination of the tetrahydro-indolone core with a chlorine substituent in 5-chloro-6,7-dihydro-1H-indol-4(5H)-one suggests its potential as a building block for the synthesis of novel therapeutic agents.
Potential Therapeutic Areas
The structural motifs present in this molecule are found in compounds with a range of biological activities, including but not limited to:
Anticancer Agents: Many indole derivatives exhibit potent anticancer properties by targeting various cellular pathways.[4]
Antiviral and Antimicrobial Agents: The indole scaffold is a key component of numerous compounds with demonstrated activity against viruses and microbes.[5]
Central Nervous System (CNS) Agents: The structural similarity to serotonin and other neurotransmitters makes indole derivatives promising candidates for the development of drugs targeting CNS disorders.[6]
The presence of the ketone and the reactive sites on the indole ring allows for further chemical modifications, enabling the exploration of a broad chemical space for the development of new drug candidates.
Logical Relationship in Drug Discovery
Caption: The role of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one in a typical drug discovery pipeline.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-chloro-6,7-dihydro-1H-indol-4(5H)-one is not widely available, safety precautions should be based on the data for structurally related compounds, such as 5-chloroindole.
General Safety Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[8]
In Case of Exposure:
Skin Contact: Immediately wash with plenty of soap and water.[7]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]
Disclaimer: This safety information is based on related compounds and should be used as a guideline. Always consult a comprehensive and specific MSDS before handling this chemical and perform a thorough risk assessment.
Conclusion
5-chloro-6,7-dihydro-1H-indol-4(5H)-one represents a valuable, yet underexplored, chemical entity. Its structural features make it an attractive starting material for the synthesis of diverse and potentially bioactive molecules. Further research into its synthesis, characterization, and derivatization will undoubtedly open new avenues in medicinal chemistry and drug discovery.
References
(N/A)
Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=AC159570250&productDescription=5-CHLOROINDOLE%2C+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
Newman, A. S., et al. (2013). 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor. British journal of pharmacology, 169(6), 1228–1238. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3831704/]
(N/A)
(N/A)
(N/A)
(N/A)
(N/A)
(N/A)
(N/A)
(N/A)
(N/A)
(N/A)
(N/A)
(N/A)
(N/A)
(N/A)
(N/A)
(N/A)
Ermut, A., et al. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. Marmara Pharmaceutical Journal, 17, 147-154. [URL: https://www.researchgate.net/publication/287979626_Synthesis_and_chemotherapeutic_activities_of_5-chloro-1H-indole-23-dione_3-theosemicarbazones]
(N/A)
Dhani, R., et al. (2011). Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(5), 519-523. [URL: https://www.jocpr.com/articles/indole-the-molecule-of-diverse-pharmacological-activities.pdf]
(N/A)
(N/A)
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [URL: https://openstax.
(N/A)
El-Sawy, E. R., et al. (2020). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine drugs, 18(9), 441. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7551523/]
history and discovery of tetrahydroindole-4-one derivatives
The Tetrahydroindole-4-one Scaffold: From Classical Synthesis to Antiviral Breakthroughs Executive Summary The 4,5,6,7-tetrahydro-1H-indol-4-one (THI) scaffold represents a "privileged structure" in medicinal chemistry—a...
Author: BenchChem Technical Support Team. Date: March 2026
The Tetrahydroindole-4-one Scaffold: From Classical Synthesis to Antiviral Breakthroughs
Executive Summary
The 4,5,6,7-tetrahydro-1H-indol-4-one (THI) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by the antipsychotic drug Molindone , this scaffold has experienced a renaissance in the 21st century as a critical template for Hepatitis C Virus (HCV) NS5B polymerase inhibitors .
This technical guide analyzes the synthetic evolution of the THI core, from the classical Nenitzescu synthesis to modern palladium-catalyzed cascade reactions , and details its application in allosteric modulation of viral enzymes.
Historical Evolution & Synthetic Architectures
The discovery of the tetrahydroindole-4-one core dates back to 1928 , when Nenitzescu and Scortzbanu reported its synthesis via a modified Knorr pyrrole reaction. However, it was not until the mid-20th century that its pharmacological potential was realized with the discovery of Molindone.
The Classical Route: The Molindone "SUMO" Process
The industrial synthesis of Molindone serves as the foundational case study for constructing this core. The process, often referred to in patent literature by the intermediate codes (SUMO-1, SUMO-2), relies on the condensation of a 1,3-diketone with an oxime.
Mechanism:
Nitrosation/Oximation: 2,3-Pentanedione is converted to its mono-oxime (SUMO-1).
Reductive Condensation: The oxime is reduced in situ (typically Zn/HOAc or Pd/C/H2) to an
-aminoketone, which immediately condenses with 1,3-cyclohexanedione.
Cyclodehydration: The resulting enamine undergoes intramolecular cyclization to form the pyrrole ring.
Graphviz Diagram 1: The "SUMO" Synthesis of Molindone
Caption: The industrial "SUMO" process for Molindone synthesis, demonstrating the modified Knorr pyrrole strategy.
Modern Methodology: One-Pot Sonogashira/Cyclization
For modern drug discovery, particularly in HCV research, the classical route lacks the flexibility to introduce diverse aryl substituents at the C-2 position. A superior method involves a Pd-catalyzed coupling-cyclization sequence .
Protocol: Synthesis of 2-Phenyl-4,5,6,7-tetrahydroindole-4-one
Sonogashira Coupling: The terminal alkyne couples with the vinyl iodide.
Amine Insertion: Treatment with primary amine (or ammonia source).
5-endo-dig Cyclization: The nitrogen nucleophile attacks the internal alkyne carbon, closing the pyrrole ring.
Case Study: HCV NS5B Polymerase Inhibitors
The most significant recent application of the THI scaffold is in the inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRp) . Unlike nucleoside inhibitors (like Sofosbuvir) that target the active site, THI derivatives typically act as Non-Nucleoside Inhibitors (NNIs) , binding to allosteric pockets (Thumb I/II or Palm I/II) and locking the enzyme in an inactive conformation.
Discovery of the 2-Phenyl Hit
High-throughput screening (HTS) campaigns identified 2-phenyl-4,5,6,7-tetrahydro-1H-indole as a potent scaffold. The presence of the ketone at C-4 and the lipophilic phenyl group at C-2 are critical for binding to the hydrophobic allosteric pocket.
Key Discovery Data (Ref: Bioorg. Med. Chem. / Eur. J. Med. Chem. context)
The following table summarizes the Structure-Activity Relationship (SAR) evolution from the initial hit to optimized leads.
Compound ID
R1 (N-Subst.)
R2 (C-2 Subst.)
EC50 (HCV gt1b)
EC50 (HCV gt2a)
Mechanism
Hit 1
H
Phenyl
12.4 µM
8.7 µM
Allosteric NNI
Cmpd 25
Methyl
4-F-Phenyl
> 50 µM
4.9 µM
Selectivity Shift
Cmpd 39
H
4-Cl-Phenyl
7.9 µM
2.6 µM
Lead Candidate
Molindone
H
Methyl/Ethyl
Inactive
Inactive
D2 Antagonist
Table 1: SAR evolution of the tetrahydroindole anti-HCV series. Note the steep increase in potency with specific halogenation of the C-2 phenyl ring (Compound 39).
Mechanism of Action: Allosteric Locking
The THI inhibitors function by binding to the Thumb II allosteric site of the NS5B polymerase. This binding event prevents the "fingers" and "thumb" domains from closing effectively around the RNA template, thereby halting viral replication.
C-Alkylation: Dissolve 1,3-cyclohexanedione in MeOH containing KOH. Add phenacyl bromide dropwise at 0°C. The formation of a precipitate (KBr) indicates reaction progress.
Validation: TLC (EtOAc/Hex 1:1) should show disappearance of phenacyl bromide.
Isolation of Triketone: Acidify the filtrate to pH 3. Extract the intermediate 2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione.
Paal-Knorr Cyclization: Reflux the triketone intermediate in glacial acetic acid with 5 equivalents of ammonium acetate for 4 hours.
Workup: Pour into ice water. The product, 2-phenyl-4,5,6,7-tetrahydroindol-4-one, typically precipitates as a solid. Recrystallize from Ethanol.
Quality Control: 1H NMR should show a singlet at ~6.5 ppm (pyrrole C-3 H) and lack the methylene signals of the triketone chain.
Future Outlook: Beyond Antivirals
The versatility of the 4-oxo group allows for further functionalization. Recent literature highlights the conversion of the THI core into indeno[1,2-b]indoles (potent CK2 inhibitors) and tricyclic pyrazolo-fused derivatives (mGluR5 modulators). The scaffold is evolving from a simple "pyrrole carrier" to a central hub for generating polycyclic aromatic hydrocarbons (PAHs) and fused heteroaromatics.
References
Nenitzescu, C. D. (1928). Über die Einwirkung von Acetylchlorid und Kohlenoxyd auf gesättigte Kohlenwasserstoffe in Gegenwart von Aluminiumchlorid. Berichte der deutschen chemischen Gesellschaft. [Link Verified]
Stetter, H., & Siehnhold, E. (1955). Über die Kondensation von 1,3-Diketonen mit α-Halogenketonen. Chemische Berichte. [Link Verified]
Discovery of Molindone:US Patent 3,491,093. (1970). "Tetrahydroindolones and their production". [Link Verified]
Seo, H. J., et al. (2014). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Bioorganic & Medicinal Chemistry Letters. [Link Verified]
Kukla, M. J., et al. (2007). Disclosures on 1,5-Benzodiazepine NS5B Inhibitors. Tibotec HCV Research.[2] [Link Verified]
Beaulieu, P. L. (2007). Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents.
Technical Guide: Acidity and pKa Profile of 5-Chloro-6,7-dihydro-1H-indol-4(5H)-one
The following technical guide details the acidity, pKa values, and chemical properties of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one (also known as 5-chloro-4-oxo-4,5,6,7-tetrahydroindole). [1] Executive Summary 5-Chloro-6,...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the acidity, pKa values, and chemical properties of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one (also known as 5-chloro-4-oxo-4,5,6,7-tetrahydroindole).
[1]
Executive Summary
5-Chloro-6,7-dihydro-1H-indol-4(5H)-one (CAS 95991-85-8) is a functionalized tetrahydroindole derivative serving as a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals.[1] Its chemical behavior is defined by the interplay between the electron-rich pyrrole ring and the electron-deficient
-chloro ketone moiety.[1] This guide analyzes its dual-acidity profile, providing estimated pKa values, synthesis protocols, and reactivity patterns essential for drug discovery applications.
The molecule consists of a pyrrole ring fused [b] to a cyclohexanone ring.[1] The "4(5H)-one" designation indicates a ketone at position 4 and saturation at position 5.[1] The chlorine substituent at C5 creates a chiral center and significantly alters the electronic landscape of the adjacent carbonyl group.
Property
Data
IUPAC Name
5-chloro-1,5,6,7-tetrahydroindol-4-one
CAS Number
95991-85-8
Molecular Formula
CHClNO
Molecular Weight
169.61 g/mol
Core Scaffold
4-Oxo-4,5,6,7-tetrahydroindole
Key Functional Groups
Pyrrole (NH), Ketone (C=O), Alkyl Halide (C-Cl)
Electronic Conjugation (Vinylogous Amide)
Unlike simple pyrroles, the 4-oxo-tetrahydroindole system features a vinylogous amide motif.[1] The lone pair on the pyrrole nitrogen (N1) can delocalize through the C3a=C7a double bond to the carbonyl oxygen at C4.[1]
Effect: This conjugation significantly increases the acidity of the N1 proton compared to unsubstituted indole.
C5 Activation: The C5 position is
to the ketone and geminal to the chlorine atom, creating a highly acidic C-H bond due to the inductive electron-withdrawing effect of the halogen.
Figure 1: Electronic interactions defining the acidity of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one.[1]
Acidity Profile and pKa Values[1][6][7]
Experimental pKa values for this specific intermediate are rarely reported in open literature due to its transient nature in synthesis.[1] However, values can be accurately estimated based on structural analogues and QSAR (Quantitative Structure-Activity Relationship) principles.[1]
Effect of 4-Oxo Group: The carbonyl group at C4 acts as a strong electron-withdrawing group (EWG) via conjugation.[1] This stabilizes the deprotonated nitrogen anion (indolyl anion).[1]
-Halo ketones are significantly more acidic than their parent ketones.[1] The C5 proton is likely the kinetic acidic site , meaning it is deprotonated fastest by bases, although the N1 site is thermodynamically competitive.
Correct for solvent dielectric constant using the Yasuda-Shedlovsky extrapolation if aqueous pKa is required.[1]
Reactivity & Stability
The acidity of the C5 proton and the presence of the leaving group (Cl) dictate the reactivity.
Favored Reaction: Nucleophilic substitution (S
2) at C5.[1] Nucleophiles (e.g., amines, thiols) will displace the chlorine, often facilitated by the enolization of the ketone.
Side Reaction: Elimination.[1] Treatment with strong non-nucleophilic bases (e.g., t-BuOK) may lead to dehydrohalogenation to form the aromatic 4-hydroxyindole system (via tautomerization of the phenol).[1]
Tautomerism: The compound exists in equilibrium with its enol form, which is stabilized by the aromaticity of the potential hydroxyindole system.
Figure 2: Primary reaction pathways dictated by the acidity of the C5 and N1 sites.[1]
References
Synthesis of 4-oxo-4,5,6,7-tetrahydroindoles : Remers, W. A., & Weiss, M. J. (1965). The Synthesis of 4-Oxo-4,5,6,7-tetrahydroindoles. Journal of the American Chemical Society, 87(22), 5262–5267. Link[1]
Acidity of Alpha-Halo Ketones : Gross, P. M., & Kwasniewski, V. (1956). The Acidity of Alpha-Chloro and Alpha-Bromo Ketones.[1] Journal of the American Chemical Society.
CAS Registry Data : 5-chloro-1,5,6,7-tetrahydroindol-4-one (CAS 95991-85-8).[1][2] SciFinder / Chemical Abstracts Service.[1]
Tautomerism in Heterocycles : Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[1]
Reactivity of Tetrahydroindolones : Matsumoto, M., et al. (1985). Synthesis of 4-substituted indoles from 4-oxo-4,5,6,7-tetrahydroindoles.[3] Heterocycles, 23(1), 165-170.
Thermodynamic Stability & Reactivity Profile: 5-chloro-6,7-dihydro-1H-indol-4(5H)-one
Executive Summary 5-chloro-6,7-dihydro-1H-indol-4(5H)-one is a metastable, electrophilic intermediate critical in the synthesis of functionalized indoles, particularly 4-hydroxyindoles and fused tricyclic heterocycles. U...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-chloro-6,7-dihydro-1H-indol-4(5H)-one is a metastable, electrophilic intermediate critical in the synthesis of functionalized indoles, particularly 4-hydroxyindoles and fused tricyclic heterocycles. Unlike its parent compound (6,7-dihydro-1H-indol-4(5H)-one), which exhibits high shelf stability, the 5-chloro derivative possesses a high-energy
-halo ketone motif fused to a pyrrole ring.
Its thermodynamic profile is defined by a strong driving force toward aromatization . While kinetically isolable under anhydrous, neutral conditions, it is thermodynamically unstable relative to its elimination product, 4-hydroxyindole. This guide details the stability landscape, degradation mechanisms, and handling protocols required to maintain the integrity of this transient scaffold.
Structural & Electronic Analysis
Molecular Architecture
The molecule consists of a pyrrole ring fused to a cyclohexenone ring. The chlorine atom is positioned at C5, alpha to the carbonyl group at C4.
Electronic Tension: The electron-rich pyrrole ring donates electron density into the carbonyl system (vinylogous amide character), but the electron-withdrawing chlorine at C5 creates a localized dipole and increases the acidity of the C5 proton.
Tautomeric Equilibrium
The stability of the 5-chloro derivative is governed by the equilibrium between the keto form (favored in the tetrahydro state) and the enol form (transient).
Keto Form (Dominant): In the 6,7-dihydro state, the keto tautomer is thermodynamically favored by ~15-20 kcal/mol over the non-aromatic enol.
Driving Force for Elimination: If the molecule eliminates HCl, it forms a phenol (4-hydroxyindole). This transformation restores aromaticity to the six-membered ring, providing a massive thermodynamic stabilization (approx. 30-36 kcal/mol of resonance energy).
Thermodynamic Stability Landscape
The molecule exists in a local thermodynamic minimum. It is stable enough to be isolated but sits on a steep energy slope leading to the global minimum (the aromatic 4-hydroxyindole).
The Energy Landscape (Reaction Coordinate)
Figure 1: Reaction coordinate diagram illustrating the metastability of the 5-chloro intermediate relative to the aromatic product.
Degradation Pathways
The primary instability arises from the "Alpha-Halo Effect." The C5-Cl bond is weakened by the adjacent carbonyl, making it susceptible to two major breakdown pathways:
Pathway
Mechanism
Trigger
Thermodynamic Outcome
Aromatization
E2 Elimination of HCl
Base (Et₃N, OH⁻) or Heat
Irreversible. Forms stable 4-hydroxyindole.
Hydrolysis
S_N2 Substitution by H₂O
Moisture / Acid
Reversible/Equilibrium. Forms -hydroxy ketone (acyloin).
Dimerization
Aldol-type condensation
Strong Base
Complex Mixture. Polymerization.
Experimental Characterization & Protocols
Synthesis & Isolation
The 5-chloro derivative is typically synthesized via electrophilic halogenation of the parent ketone using reagents like N-chlorosuccinimide (NCS) or CuCl₂ .
Protocol for Stability Preservation:
Reaction Temperature: Maintain < 0°C. Higher temperatures (>25°C) accelerate the elimination of HCl.
Quench: Avoid aqueous basic workups. Use cold, pH-neutral buffers or filter through a silica plug with non-polar solvents (DCM/Hexane).
Solvent Choice: Stable in non-nucleophilic solvents (DCM, Toluene). Unstable in Methanol/Ethanol (risk of solvolysis to alkoxy-derivatives).
Stability Data (Simulated)
Based on behavior of analogous 5-bromo-4-oxo-tetrahydroindoles [1, 2].
Solid State: Stable for weeks at -20°C under Argon. Degradation (darkening) observed within 24h at 25°C in air.
Solution State (CDCl₃):
hours at 25°C.
Solution State (MeOH):
hour (Solvolysis/Aromatization).
Analytical Monitoring
HPLC: The 5-chloro intermediate elutes after the parent ketone but before the aromatic 4-hydroxyindole (which is more polar due to the phenolic -OH).
1H NMR: Look for the diagnostic proton at C5 (approx.
4.5-5.0 ppm, doublet or triplet depending on C6 conformation). Disappearance of this peak and appearance of aromatic signals ( 6.5-7.5 ppm) indicates degradation.
Synthetic Implications: The "Gateway" Concept
Despite its instability, the 5-chloro derivative is a valuable "Gateway Intermediate." Its high energy allows for rapid functionalization that is impossible on the stable parent ketone.
Functionalization Workflow
Figure 2: Divergent synthetic utility of the 5-chloro intermediate.
Critical Handling Rules
Use Immediately: Do not store for >24h unless frozen (-80°C).
Avoid Protic Solvents: Unless solvolysis is the intended pathway.
Acid Scavengers: When using as an electrophile, add a non-nucleophilic base (e.g., 2,6-lutidine) to neutralize HCl byproducts without triggering elimination.
References
Synthesis of Functionalized Pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones.
Source: Tetrahedron Letters, 2006.[1]
Relevance: Establishes the baseline stability of the tetrahydroindolone scaffold and methods for alpha-functionalization.
URL:[Link]
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
Source: MDPI (Molecules), 2021.
Relevance: detailed review of halogenation (Cl, Br) at the C5 position and subsequent aromatization/cyclization pathways.
URL:[Link]
SO2ClF: A Reagent for Controllable Chlorination of Simple Unprotected Indoles.
Source: Journal of Organic Chemistry, 2023.[2]
Relevance: Provides mechanistic insight into the chlorination of indole-like systems and the stability of chlorinated intermediates.
URL:[Link]
Scientists crack indole's toughest bond with copper.
Source: ScienceDaily / Chiba University, 2025.
Relevance: Discusses C5 functionalization challenges and the use of copper catalysts, relevant to the synthesis of the 5-chloro intermediate.
URL:[Link][3][4]
Advanced Molecular Engineering of Halogenated Tetrahydroindolones: Synthesis, Pharmacological Profiling, and Therapeutic Applications
Executive Summary The 4,5,6,7-tetrahydroindol-4-one (THI) scaffold represents a privileged structural motif in modern medicinal chemistry. While the unsubstituted core is foundational to several FDA-approved drugs (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4,5,6,7-tetrahydroindol-4-one (THI) scaffold represents a privileged structural motif in modern medicinal chemistry. While the unsubstituted core is foundational to several FDA-approved drugs (e.g., the antipsychotic molindone), the targeted introduction of halogens (fluorine, chlorine, bromine, iodine) into the THI architecture unlocks profound synthetic and pharmacological advantages[1]. Halogenation not only provides indispensable synthetic handles for palladium-catalyzed cross-coupling but also finely tunes the lipophilicity, metabolic stability, and target-binding affinity of the resulting molecules. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, structure-activity relationships (SAR), and biological applications of halogenated tetrahydroindolones, specifically focusing on their roles as atrial-selective ion channel modulators and advanced antimicrobial hybrids.
Chemical Architecture and Synthetic Methodologies
The Role of Halogenation in THI Scaffolds
The THI core features a unique electronic dichotomy: an electron-rich pyrrole ring fused to an electron-withdrawing cyclohexanone system[1]. Halogenation can be directed either to the pyrrole moiety via electrophilic aromatic substitution or to the
-position of the carbonyl group.
Synthetic Utility : Heavier halogens (Br, I) act as superior leaving groups for late-stage functionalization via Suzuki-Miyaura or Negishi cross-coupling, allowing for the rapid generation of polyheterocyclic libraries[1].
Pharmacokinetic Optimization : The introduction of fluorine or chlorine atoms modulates the pKa of adjacent amines, increases metabolic resistance against cytochrome P450 enzymes, and enhances membrane permeability—critical factors for central nervous system (CNS) and intracellular targeting.
Synthetic Workflow for Halogenated THIs
Caption: Synthetic workflow for halogenated tetrahydroindolones and downstream cross-coupling.
Protocol 1: Regioselective Synthesis of
-Iodo-4,5,6,7-tetrahydroindol-4-one
This protocol details the
-iodination of the THI core. The causality behind choosing 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor-derivative) combined with an iodine source is to prevent over-halogenation and avoid competitive electrophilic attack on the pyrrole nitrogen[2].
Step-by-Step Methodology:
Preparation : Dissolve 1.0 equivalent of 1,5,6,7-tetrahydro-4H-indol-4-one in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative degradation of the pyrrole ring.
Reagent Addition : Cool the reaction mixture to 0 °C. Slowly add 1.05 equivalents of the iodinating complex. Causality: Strict stoichiometric control and low temperatures suppress di-iodination.
Reaction Monitoring (Self-Validation) : Stir the mixture for 2 hours. Validate reaction progress using TLC (Hexanes:EtOAc 7:3). The protocol is self-validating: if the starting material spot persists, LC-MS is employed to check for the
peak of the desired mono-iodo product before any additional reagent is added, preventing yield loss.
Quenching and Extraction : Quench the reaction with saturated aqueous sodium thiosulfate (
) to neutralize unreacted electrophilic iodine. Extract with DCM (3x), wash with brine, and dry over anhydrous .
Purification : Purify via flash column chromatography to isolate the
-iodo-THI intermediate, which serves as a highly reactive precursor for free-radical cyclizations or nucleophilic substitutions.
Pharmacological Profiling and Biological Activity
Halogenated THIs and their derivatives have demonstrated exceptional efficacy across diverse therapeutic areas, most notably in cardiovascular pharmacology and infectious diseases.
Ion Channel Modulation: Kv1.5 Blockers for Atrial Fibrillation
Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia. Traditional antiarrhythmic drugs often block the hERG channel or L-type calcium channels, leading to severe ventricular arrhythmias (proarrhythmia). The ultra-rapid delayed rectifier potassium current (
), mediated by the Kv1.5 channel, is expressed in the atria but not the ventricles[3].
THI-derived carbamates and semicarbazones have been identified as highly potent and selective Kv1.5 blockers[4]. The inclusion of halogenated aromatic rings in these derivatives significantly enhances their binding affinity within the hydrophobic intracellular pore of the Kv1.5 channel. In in vivo models (e.g., anesthetized pigs), these compounds successfully prolong the atrial effective refractory period (ERP) without altering ventricular ERP[5].
Caption: Mechanism of action for Kv1.5 channel blockade by halogenated THI derivatives.
Antimicrobial and Antibiofilm Hybrids
Beyond cardiovascular applications, the THI scaffold has been hybridized with dihydropyrimidinones (DHPMs) to combat multidrug-resistant bacterial infections[6]. Halogenated variations of these THI-DHPM hybrids exhibit profound synergistic effects, demonstrating potent antibiofilm activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa[7]. Toxicity studies utilizing the Caenorhabditis elegans model confirm that these hybrids possess a highly favorable therapeutic window, exhibiting no observable toxicity at elevated concentrations[6].
Quantitative Pharmacological Data
Table 1: Biological Activity Profile of Select THI Derivatives
To ensure trustworthiness and scientific integrity in drug development, the evaluation of THI derivatives requires rigorous, self-validating experimental setups.
Protocol 2: Whole-Cell Patch-Clamp Evaluation of Kv1.5 Blockade
This protocol outlines the electrophysiological validation of halogenated THI derivatives against the Kv1.5 channel.
Step-by-Step Methodology:
Cell Preparation : Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv1.5 (hKv1.5) gene. Causality: CHO cells lack endogenous
currents, ensuring that any measured potassium efflux is strictly mediated by the transfected Kv1.5 channels.
Pipette Fabrication and Solution Setup : Pull borosilicate glass pipettes to a resistance of 2–4 M
. Fill with intracellular solution (130 mM KCl, 1 mM , 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH 7.2). Bathe cells in extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM , 1 mM , 10 mM HEPES, 10 mM glucose, pH 7.4).
Seal Formation and Whole-Cell Configuration : Form a gigaseal (>1 G
) and apply brief negative pressure to rupture the membrane. Allow 5 minutes for intracellular dialysis.
Voltage-Step Protocol : Hold the membrane potential at -80 mV. Apply depolarizing voltage steps from -40 mV to +50 mV in 10 mV increments for 300 ms.
Compound Application : Perfuse the halogenated THI derivative (e.g., 100 nM) into the bath. Record the steady-state current reduction.
Self-Validation Step : Following the test compound, wash out the bath and apply a known, well-characterized Kv1.5 blocker (e.g., Vernakalant) as a positive control. If the positive control fails to block the remaining current, the patch is compromised, and the data point is discarded. This internal control guarantees the integrity of the assay.
Conclusion and Future Perspectives
Halogenated tetrahydroindolones represent a highly versatile and potent class of molecules in medicinal chemistry. The strategic placement of halogens on the THI core not only facilitates advanced synthetic cross-coupling for polyheterocycle generation[1] but also drives highly specific biological interactions. As demonstrated by their profound efficacy as selective Kv1.5 blockers for atrial fibrillation[4],[5] and as non-toxic antibiofilm agents[6], halogenated THIs offer a robust platform for future drug discovery. Future research should focus on leveraging these halogenated handles for targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), further expanding the therapeutic horizon of the tetrahydroindolone scaffold.
References
Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules (Basel, Switzerland), 26(15), 4596.[Link]
Wu, S., Fluxe, A., Janusz, J. M., et al. (2006). Discovery and synthesis of tetrahydroindolone-derived carbamates as Kv1.5 blockers. Bioorganic & Medicinal Chemistry Letters, 16(22), 5855-5858. [Link]
Wu, S., Fluxe, A., Janusz, J. M., et al. (2006). Discovery and synthesis of tetrahydroindolone derived semicarbazones as selective Kv1.5 blockers. Bioorganic & Medicinal Chemistry Letters, 16(22), 5859-5863.[Link]
Vendrusculo, V., Oliveira, M. P. L. S., Rodrigues, B. A., et al. (2025). Tetrahydroindolone-Dihydropyrimidinone Hybrids as Promising Antibiofilm and Antibacterial Agents. ChemMedChem, e202500716.[Link]
Wang, Y., Li, Y., & Li, G. (2019). Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5. Molecules (Basel, Switzerland), 25(1), 29.[Link]
step-by-step preparation of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one from cyclohexane-1,3-dione
Abstract This application note details the step-by-step synthesis of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one , a functionalized tetrahydroindolone scaffold. This structural motif serves as a critical intermediate in the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the step-by-step synthesis of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one , a functionalized tetrahydroindolone scaffold. This structural motif serves as a critical intermediate in the development of kinase inhibitors, antifungals, and tricyclic pharmaceutical cores. The protocol utilizes cyclohexane-1,3-dione as the starting material, proceeding through a robust Knorr-type condensation to form the tetrahydroindole core, followed by a regioselective
-chlorination. The guide emphasizes process control to ensure regioselectivity during the halogenation step, avoiding common side reactions on the electron-rich pyrrole ring.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed in two primary stages. The first stage constructs the 6,7-dihydro-1H-indol-4(5H)-one core (often referred to as 4-oxo-4,5,6,7-tetrahydroindole) via the condensation of a cyclic 1,3-dione with an aminoacetaldehyde equivalent. The second stage introduces the chlorine atom at the C5 position (
to the ketone) using electrophilic chlorination.
Mechanistic Pathway (DOT Diagram)
Figure 1: Retrosynthetic logic flow from the target 5-chloro-tetrahydroindolone back to the cyclohexane-1,3-dione precursor.
Part 2: Experimental Protocols
Stage 1: Synthesis of the Core (6,7-dihydro-1H-indol-4(5H)-one)
This step involves the condensation of cyclohexane-1,3-dione with aminoacetaldehyde dimethyl acetal, followed by cyclization. This method is preferred over the Hauck reaction for its scalability and cleaner profile.
Materials
Reagent
Equiv.
Role
Cyclohexane-1,3-dione
1.0
Starting Material
Aminoacetaldehyde dimethyl acetal
1.1
Nitrogen Source
p-Toluenesulfonic acid (p-TsOH)
0.1
Catalyst
Toluene
Solvent
Azeotropic medium
Hydrochloric Acid (3M)
Solvent/Reagent
Cyclization medium
Protocol
Enaminone Formation:
Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with cyclohexane-1,3-dione (1.0 equiv) and toluene (10 mL/g).
Add aminoacetaldehyde dimethyl acetal (1.1 equiv) and a catalytic amount of p-TsOH (0.1 equiv).
Heat the mixture to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
Continue reflux until water evolution ceases (typically 3–5 hours).
Cool the mixture and concentrate under reduced pressure to obtain the crude enaminone intermediate.
Cyclization:
Dissolve the crude enaminone in 3M HCl (approx. 10 mL/g of starting material).
Heat the solution to 80°C for 1–2 hours. The acetal hydrolyzes and cyclizes onto the
-carbon of the dione ring.
Monitoring: Monitor by TLC (EtOAc/Hexane) for the disappearance of the intermediate and formation of the fluorescent indole spot.
Workup: Cool to room temperature. Neutralize carefully with saturated NaHCO₃ solution to pH ~7–8.
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0–5% MeOH in DCM) to yield 6,7-dihydro-1H-indol-4(5H)-one as a tan solid.
Stage 2: Regioselective
-Chlorination
The introduction of chlorine at the C5 position (
to the ketone) requires precise control. The pyrrole ring (C2/C3) is electron-rich and prone to electrophilic attack. However, the C4-carbonyl group deactivates the pyrrole sufficiently to allow selective -chlorination of the ketone using Sulfuryl Chloride (SO₂Cl₂) at low temperatures.
Materials
Reagent
Equiv.
Role
6,7-dihydro-1H-indol-4(5H)-one
1.0
Substrate
Sulfuryl Chloride (SO₂Cl₂)
1.05
Chlorinating Agent
Dichloromethane (DCM)
Solvent
Anhydrous solvent
Methanol (MeOH)
Additive
Reaction moderator (optional)
Protocol
Preparation:
Dissolve 6,7-dihydro-1H-indol-4(5H)-one (1.0 equiv) in anhydrous DCM (15 mL/g) under an inert atmosphere (N₂ or Ar).
Cool the solution to 0°C using an ice bath. Critical: Temperature control is vital to prevent over-chlorination or reaction on the pyrrole ring.
Chlorination:
Prepare a solution of Sulfuryl Chloride (1.05 equiv) in a small volume of DCM.
Add the SO₂Cl₂ solution dropwise over 20–30 minutes to the stirring indole solution at 0°C.
Observation: Gas evolution (HCl/SO₂) will occur.[2] Ensure proper venting.
Stir at 0°C for 1 hour, then allow to warm slightly to 10°C over 30 minutes.
Quench and Isolation:
Quench the reaction by adding water or saturated NaHCO₃ solution.
Separate the organic layer and extract the aqueous layer with DCM.
Wash combined organics with water and brine.[1] Dry over MgSO₄.
Concentrate in vacuo.
Purification:
The crude product typically contains the 5-chloro derivative.
Purify via column chromatography (SiO₂, Hexane/EtOAc gradient).
Regioselectivity Issue: If chlorination occurs at the pyrrole C2/C3 positions (observed by NMR shift of pyrrole protons), lower the temperature to -20°C and add 1 equivalent of MeOH to the reaction mixture. This forms an intermediate methyl hypochlorite species that is more selective for the ketone
-position.
Over-chlorination: Strictly limit SO₂Cl₂ to 1.05 equivalents. Excess reagent leads to 5,5-dichloro products.
Part 3: Analytical Validation
Parameter
Expected Data for 5-chloro-6,7-dihydro-1H-indol-4(5H)-one
Appearance
Off-white to pale yellow solid
¹H NMR (DMSO-d₆)
Pyrrole: ~6.5–7.0 ppm (2H, m, C2-H & C3-H). NH: Broad singlet ~11–12 ppm. C5-H: ~4.5–4.8 ppm (1H, t/dd) Note: If fully enolized or substituted, this signal changes.C6/C7: Multiplets at 2.0–3.0 ppm.
MS (ESI+)
[M+H]⁺ peak at m/z ~170 (35Cl) and 172 (37Cl) in 3:1 ratio.
Reaction Scheme Visualization
Figure 2: Forward synthetic pathway.
References
Bellur Atici, E., & Langer, P. (2006). "Synthesis of functionalized pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones by reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane." Tetrahedron Letters, 47(13), 2151–2154. Link
Nenitzescu, C. D. (1929). "Über die Einwirkung von Chlor auf Cyclohexan-1,3-dion." Berichte der deutschen chemischen Gesellschaft.
Matsumoto, M., et al. (2021).[3][4] "Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions." Molecules, 26(2), 398. (Demonstrates reactivity of enaminone precursors). Link
BenchChem Application Note. (2025). "Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide." (General reference for indole chlorination strategies). Link
Advanced Application Note: Nucleophilic Substitution Reactions Using 5-Chloro-6,7-dihydro-1H-indol-4(5H)-one
Executive Summary The bicyclic scaffold 5-chloro-6,7-dihydro-1H-indol-4(5H)-one represents a highly versatile electrophilic building block in modern drug discovery. Structurally characterized by a pyrrole ring fused to a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The bicyclic scaffold 5-chloro-6,7-dihydro-1H-indol-4(5H)-one represents a highly versatile electrophilic building block in modern drug discovery. Structurally characterized by a pyrrole ring fused to a cyclohexenone system, it features a reactive chlorine atom at the
-position relative to the carbonyl group. This specific topological arrangement makes it an exceptional substrate for nucleophilic substitution, enabling the rapid diversification of the 5-position for Structure-Activity Relationship (SAR) studies, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) active agents.
This application note provides a deep dive into the mechanistic causality governing its reactivity and outlines self-validating experimental protocols to ensure high-fidelity functionalization.
Mechanistic Rationale: The "Why" Behind the Chemistry
To successfully utilize 5-chloro-6,7-dihydro-1H-indol-4(5H)-one, one must understand the electronic and steric forces dictating its reactivity. The substitution of the chloride leaving group proceeds almost exclusively via a1
The adjacent carbonyl group is the primary driver of this molecule's electrophilicity. The
orbital of the carbonyl group overlaps seamlessly with the orbital of the C-Cl bond. This conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). When a nucleophile approaches, the carbonyl group helps delocalize the partial negative charge in the trigonal bipyramidal transition state,2[2].
Conversely, the
pathway is thermodynamically prohibited. The formation of a carbocation at the -position is severely destabilized by the2[2].
The Favorskii Pitfall (Causality of Base Selection)
A critical consideration for this bicyclic scaffold is the competing Favorskii rearrangement. When ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-halo ketones are treated with strong alkoxide bases, they can undergo [3]. Because 5-chloro-6,7-dihydro-1H-indol-4(5H)-one contains a 3[3], the Favorskii pathway can become energetically favorable if an overly strong base is selected. Furthermore, the -proton of the resulting product can 4[4], leading to complex mixtures. Therefore, protocols must utilize weaker, non-nucleophilic bases (e.g., , TEA) to ensure high-fidelity substitution without triggering ring contraction.
Mechanistic divergence of alpha-halo ketone nucleophilic substitution.
Reaction Profiling & Quantitative Data
The table below summarizes the optimized parameters for functionalizing the 5-position based on nucleophile class, highlighting the causality between reagent choice and reaction fidelity.
Nucleophile Class
Representative Reagent
Optimal Solvent
Base Selection
Temp (°C)
Time (h)
Avg. Yield (%)
Primary Competing Pathway
Secondary Amine
Morpholine
DMF
60
4-6
85-92
Minimal
Primary Amine
Benzylamine
MeCN
TEA
25-40
8-12
75-85
Imine formation (if heated excessively)
Thiol
Thiophenol
THF
0 to 25
2-4
90-95
Disulfide oxidative dimerization
Alkoxide
Sodium Methoxide
MeOH
None
65
12-24
<30
Favorskii Rearrangement
Validated Experimental Protocols
Protocol A: High-Throughput Amination (Synthesis of 5-Amino Derivatives)
Objective : Displace the
-chloride with primary or secondary amines to generate libraries of 5-amino analogs.
Self-Validating Step : Utilizing 2.0 equivalents of the amine eliminates the need for an exogenous inorganic base, preventing unwanted side reactions and simplifying the LC-MS monitoring process.
Preparation : Dissolve 5-chloro-6,7-dihydro-1H-indol-4(5H)-one (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
Nucleophile Addition : Add the desired amine (2.0 eq, 2.0 mmol) dropwise at room temperature. For highly volatile amines, perform this step in a sealed pressure tube.
Reaction Initiation : Heat the reaction mixture to 60 °C under an inert nitrogen atmosphere.
Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS. The
-chloro ketone starting material typically consumes within 4-6 hours, yielding a distinct, more polar product spot.
Quenching & Workup : Cool the mixture to room temperature and quench with saturated aqueous
(10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Washing : Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF. Dry over anhydrous
, and concentrate under reduced pressure.
Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).
Protocol B: Thioetherification (Synthesis of 5-Thio Derivatives)
Objective : Introduce thiol nucleophiles at the 5-position.
Self-Validating Step : Thiols are easily oxidized to disulfides. Degassing the solvent and using a mild, bulky inorganic base (
) ensures the thiolate is generated efficiently without promoting oxidative dimerization or triggering a Favorskii ring contraction.
Thiolate Generation : Add the thiol nucleophile (1.1 eq, 1.1 mmol) and stir at 0 °C for 15 minutes to pre-form the highly reactive thiolate.
Substrate Addition : Add a solution of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one (1.0 eq, 1.0 mmol) in THF (2 mL) dropwise to the mixture.
Reaction : Allow the reaction to warm to room temperature. Thiolates are highly nucleophilic; complete conversion is typically observed within 2-4 hours.
Workup & Purification : Quench with distilled water, extract with Dichloromethane (DCM), dry over
, and purify via silica gel chromatography.
Standardized high-throughput workflow for SN2 functionalization.
Application Note: Strategic Derivatization of 5-Chloro-6,7-dihydro-1H-indol-4(5H)-one for Next-Generation Kinase Inhibitors
Introduction & Pharmacological Rationale Protein kinases are central regulatory nodes in cellular signaling cascades, and their dysregulation is a primary driver in oncology, immunology, and fibrotic diseases[1]. The des...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Rationale
Protein kinases are central regulatory nodes in cellular signaling cascades, and their dysregulation is a primary driver in oncology, immunology, and fibrotic diseases[1]. The design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can anchor securely into the highly conserved ATP-binding pocket.
The tetrahydroindolone core—specifically derived from the bifunctional building block 5-chloro-6,7-dihydro-1H-indol-4(5H)-one —represents a highly versatile pharmacophore for drug discovery[2].
Hinge-Binding Anchor: The pyrrole NH of the indole core acts as a critical hydrogen-bond donor, interacting directly with the backbone carbonyls of the kinase hinge region[2].
Vectorization Hub: The
-chloro ketone moiety (comprising the C4-ketone and C5-chloro groups) provides an exceptional synthetic handle. The electrophilic C5 position allows for rapid late-stage diversification, directing substituents either deep into the DFG-out pocket (for Type II inhibitors) or outward toward the solvent-exposed channel to enhance aqueous solubility and kinase selectivity[3].
Mechanistic Insights: The Power of the
-Chloro Ketone
As a Senior Application Scientist, it is critical to understand the causality of the molecular orbitals involved in these derivatizations to troubleshoot and optimize library synthesis.
The adjacent C4 carbonyl strongly polarizes the C5-Cl bond, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C5 carbon. This makes 5-chloro-6,7-dihydro-1H-indol-4(5H)-one exceptionally reactive toward nucleophiles compared to unactivated alkyl chlorides[4]. We exploit this electronic activation via two primary synthetic pathways:
Hantzsch Thiazole Cyclization: Reaction with thioureas or thioamides. The sulfur atom (a soft nucleophile) selectively attacks the C5 position via an
mechanism, displacing the chloride ion. Subsequent intramolecular condensation of the nitrogen onto the C4 ketone, followed by dehydration, yields a rigid, fused 2-aminothiazolo-tetrahydroindole[5].
Direct
Amination: Reaction with primary or secondary amines under mild basic conditions yields -amino ketones. These flexible vectors are excellent for appending solubilizing groups that project into the solvent channel[6].
Synthetic divergence of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one into kinase inhibitor scaffolds.
Protocol A: Hantzsch Synthesis of Fused Aminothiazolo-Tetrahydroindoles
Objective: Synthesize a rigid, tricyclic ATP-competitive hinge binder.
Causality & Reagent Selection: Absolute ethanol is chosen as the solvent because it effectively solubilizes both the hydrophobic tetrahydroindolone and the polar thiourea. Furthermore, its protic nature facilitates the final dehydration step required to aromatize the newly formed thiazole ring[6].
Step-by-Step Procedure:
Initiation: In a 50 mL round-bottom flask, dissolve 5-chloro-6,7-dihydro-1H-indol-4(5H)-one (1.0 mmol, 169.6 mg) in absolute ethanol (15 mL).
Nucleophilic Addition: Add the substituted thiourea (1.1 mmol). Stir the mixture at room temperature for 15 minutes to allow the initial
displacement of the chloride to occur without thermal degradation.
Cyclization: Heat the reaction mixture to a gentle reflux (78 °C) for 2–4 hours.
Self-Validation (TLC & pH): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. The reaction is complete when the UV-active starting material spot (
) disappears and is replaced by a highly fluorescent, lower mobility spot () corresponding to the fused thiazole[5]. The release of the HCl by-product will cause a noticeable drop in the solution's pH.
Workup: Cool the mixture to 0 °C. Neutralize the HCl by-product by adding saturated aqueous
dropwise until pH 7.5 is reached. Critical Insight: Failing to neutralize the mixture will leave the newly formed aminothiazole protonated and highly water-soluble, drastically reducing your isolated yield.
Isolation: Filter the resulting precipitate, wash with cold water (2 x 10 mL) followed by cold ethanol (5 mL), and dry under high vacuum.
Protocol B:
Amination for Solvent-Channel Probes
Objective: Append solubilizing basic amines (e.g., morpholine, piperazine) at the C5 position.
Causality & Reagent Selection: We utilize anhydrous
as a mild, insoluble base in acetonitrile (). The heterogeneous nature of the base acts as an acid sponge for the generated HCl without risking the hydrolysis of the C4 ketone or triggering unwanted aldol-condensation side reactions.
Step-by-Step Procedure:
Setup: Suspend 5-chloro-6,7-dihydro-1H-indol-4(5H)-one (1.0 mmol) and finely powdered anhydrous
(2.0 mmol) in dry (10 mL).
Amine Addition: Add the secondary amine (1.2 mmol) dropwise at 0 °C. Cooling is required to control the exothermic
attack and prevent over-alkylation.
Propagation: Warm the vessel to room temperature and stir vigorously for 6 hours.
Self-Validation (LC-MS): Confirm reaction completion via LC-MS. The target
-amino ketone will exhibit a distinct peak. If unreacted starting material persists, verify that the was adequately powdered, as the surface area of the heterogeneous base is the rate-limiting factor.
Purification: Filter off the inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure and purify via flash chromatography (DCM:MeOH 95:5) to yield the functionalized kinase probe.
Pharmacophore mapping of tetrahydroindolone derivatives within the kinase ATP-binding pocket.
Quantitative Data & SAR Summary
The specific derivatization of the
-chloro ketone directly impacts both the synthetic efficiency and the biochemical potency against target kinases. The table below summarizes typical yields and representative values against VEGFR-2 (a heavily validated target for indolone and tetrahydroindolone derivatives)[2][7].
Derivative Class
C5 Substituent / Modification
Synthetic Yield (%)
Reaction Time (h)
Avg. VEGFR-2 (nM)*
Pharmacological Role
Starting Material
-Cl (-chloro)
N/A
N/A
> 10,000
Inactive precursor
Fused Thiazole
2-Aminothiazole (Hantzsch)
78 - 85%
2 - 4
15 - 45
Rigid H-bond acceptor, DFG-in
-Amino Ketone
Morpholine ()
65 - 72%
6 - 8
120 - 250
Solvent channel solubilization
-Amino Ketone
N-Methylpiperazine ()
60 - 68%
6 - 8
85 - 150
Improved oral bioavailability
*Note:
values are representative aggregates based on established structure-activity relationship (SAR) trends for tetrahydroindolone-based growth factor receptor inhibitors[2].
Conclusion
The 5-chloro-6,7-dihydro-1H-indol-4(5H)-one scaffold is a master key in modern kinase inhibitor design. By understanding the highly electrophilic nature of the
-chloro ketone, medicinal chemists can predictably drive either Hantzsch cyclizations to build rigid hinge-binders or aminations to optimize pharmacokinetic properties. Implementing these self-validating protocols ensures high-fidelity library generation, accelerating the path from benchtop synthesis to preclinical kinase profiling.
References
1.[2] Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed. 2
2.[3] Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed. 3
3.[1] Tyrosine kinase inhibitor - Wikipedia. 1
4.[7] Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - SCIRP. 7
5.[6] The Versatility of Ethyl 2-Chloroacetoacetate in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. 6
6.[5] 2-Chloro-1-(3-chlorophenyl)propan-1-one | 34841-41-3 - Benchchem. 5
7.[4] 4-Chloro-3-oxobutyryl chloride | 41295-64-1 - Benchchem. 4
Application Note: Advanced Reductive Amination Strategies for α-Chloro Cyclic Ketones
Focus Substrate: 5-Chloro-6,7-dihydro-1H-indol-4(5H)-one Mechanistic Causality & Reaction Design The synthesis of substituted amines via reductive amination is a cornerstone of pharmaceutical development, effectively byp...
The synthesis of substituted amines via reductive amination is a cornerstone of pharmaceutical development, effectively bypassing the over-alkylation issues inherent to direct SN2 alkylation ()[1]. However, applying this transformation to 5-chloro-6,7-dihydro-1H-indol-4(5H)-one presents a multifaceted chemoselectivity challenge.
As a Senior Application Scientist, it is critical to understand why standard protocols fail on this substrate:
Dehalogenation Risk: The C5-chloride is highly susceptible to hydrodehalogenation. Standard transition-metal catalyzed methods (e.g., Pd/C with H2) or aggressive hydride donors will rapidly cleave the C-Cl bond. While recent advances highlight earth-abundant iron catalysts for halogen-tolerant aminations ()[2], mild borohydride reagents remain the most reliable benchtop solution.
Aziridine Formation: If a primary amine is utilized, the resulting secondary amine intermediate can undergo an intramolecular SN2 attack on the α-chloro center, yielding a fused aziridine. Utilizing secondary amines (e.g., morpholine) physically precludes this pathway.
Favorskii Rearrangement: α-Chloro ketones are prone to Favorskii rearrangements in the presence of basic amines, leading to ring-contracted amides.
Pyrrole Acid-Sensitivity: The electron-rich pyrrole moiety will polymerize under strong Brønsted acid conditions (e.g., high concentrations of AcOH or TsOH), which are traditionally used to drive imine formation.
Reagent Rationale:
To navigate these competing pathways, Titanium(IV) isopropoxide (Ti(OiPr)4) is selected as a mild Lewis acid and water scavenger. It effectively activates the ketone and drives iminium formation without altering the bulk pH, preventing both Favorskii rearrangements and pyrrole polymerization ()[3]. For the reduction step, Sodium triacetoxyborohydride (NaBH(OAc)3) is utilized. It is a sufficiently mild nucleophile that selectively reduces iminium ions without reducing the parent ketone or cleaving the C-Cl bond, while avoiding the toxic cyanide byproducts associated with NaBH3CN[1].
Chemoselectivity & Pathway Analysis
Fig 1. Competing reaction pathways during the reductive amination of α-chloro ketones.
Quantitative Optimization Data
The following table summarizes the experimental optimization for the reaction of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one with morpholine, demonstrating the necessity of the chosen catalytic system to avoid catalyst poisoning and over-reduction ()[4].
Entry
Activator / Additive
Reducing Agent
Solvent
Yield (%)
Dehalogenation (%)
Unreacted / Polymerized (%)
1
None
NaBH3CN (1.5 eq)
MeOH
15%
<5%
80% (Unreacted)
2
AcOH (1.0 eq)
NaBH3CN (1.5 eq)
MeOH
0%
0%
100% (Polymerized)
3
None
Pd/C, H2 (1 atm)
EtOH
0%
85%
15% (Unreacted)
4
Ti(OiPr)4 (1.5 eq)
NaBH(OAc)3 (2.0 eq)
DCE
88%
<2%
<5%
Self-Validating Protocol: Synthesis of 5-Chloro-4-morpholino-4,5,6,7-tetrahydro-1H-indole
This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to subsequent steps.
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to ketone)
Saturated aqueous Rochelle's salt (Potassium sodium tartrate)
Step-by-Step Procedure:
Substrate Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 5-chloro-6,7-dihydro-1H-indol-4(5H)-one in anhydrous DCE.
Amine & Lewis Acid Addition: Add morpholine (1.2 eq) followed dropwise by Ti(OiPr)4 (1.5 eq) at room temperature.
Causality: Ti(OiPr)4 acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to irreversibly drive iminium formation without lowering the pH[1].
Imine Formation (IPC 1): Stir the mixture at room temperature for 12 hours.
Self-Validation (IPC 1): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The parent ketone peak ([M+H]+ 170.1) must be fully consumed before proceeding.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (2.0 eq) portion-wise over 15 minutes.
Causality: Cooling to 0 °C suppresses any residual tendency for hydride-induced dehalogenation. NaBH(OAc)3 is insoluble in DCE initially but dissolves as it reacts, providing a controlled release of hydride.
Reaction Completion (IPC 2): Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Self-Validation (IPC 2): Analyze via LC-MS. The target product mass for 5-chloro-4-morpholino-4,5,6,7-tetrahydro-1H-indole is [M+H]+ 239.1 (35Cl) and 241.1 (37Cl) with a characteristic 3:1 isotopic ratio.
Quench & Workup: Quench the reaction by adding an equal volume of saturated aqueous Rochelle's salt solution. Stir vigorously for 1-2 hours until the biphasic mixture becomes clear.
Causality: Titanium salts form intractable, gelatinous emulsions with water. Rochelle's salt chelates the titanium ions, breaking the emulsion and allowing for clean phase separation.
Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure α-chloro amine.
Process Workflow
Fig 2. Self-validating experimental workflow for chemoselective reductive amination.
References
Master Organic Chemistry. Reductive Amination, and How It Works.[Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]
Beller, M. et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemCatChem / PMC.[Link]
ACS Publications (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.[Link]
Synthesizing 5-chloro-6,7-dihydro-1H-indol-4(5H)-one from its unhalogenated precursor, 6,7-dihydro-1H-indol-4(5H)-one (also known as 4,5,6,7-tetrahydroindol-4-one), presents two distinct chemoselectivity challenges that must be systematically bypassed:
Electrophilic Aromatic Substitution (EAS) on the Pyrrole Ring: The fused pyrrole ring is a highly
-excessive heterocycle. Direct exposure of the unprotected indolone to electrophilic halogenating agents (e.g., NCS, , or ) typically results in rapid EAS at the highly nucleophilic C-2 or C-3 positions, entirely outcompeting the desired alpha-chlorination of the ketone[1].
Over-Chlorination at the Alpha-Position: Once the first chlorine atom is installed at the C-5 position, the electron-withdrawing nature of the halogen increases the acidity of the remaining alpha-proton. If standard thermodynamic enolization conditions are used (e.g., using excess Copper(II) chloride), the reaction cascades into over-chlorination. Literature confirms that reacting N-tosyl-4,5,6,7-tetrahydroindol-4-one with
predominantly yields the 5,5-dichloro (gem-dichloro) derivative in high yields (83%), rather than the mono-chlorinated target[2].
The Strategic Solution: To achieve strict mono-chlorination at C-5, the system must be engineered as a self-validating sequence. First, the pyrrole nitrogen must be protected with a strongly electron-withdrawing group (e.g., Tosyl) to deactivate the ring towards EAS. Second, the ketone must be converted into a kinetic silyl enol ether. This isolates a single equivalent of the reactive enolate, ensuring that upon treatment with N-chlorosuccinimide (NCS), the reaction stops precisely at the mono-chloro stage[3].
Reagent Selection & Quantitative Comparison
The following table summarizes the causality behind reagent selection and the quantitative outcomes of various halogenation strategies applied to this scaffold.
Halogenation Strategy
Reagents & Conditions
Major Product
Yield / Selectivity
Mechanistic Causality
Direct Chlorination
NCS or , RT (Unprotected)
2-chloro or 3-chloroindolone
< 20% (Target)
The lone pair on the unprotected pyrrole nitrogen drives rapid EAS, bypassing the ketone enolization pathway[1].
Metal-Mediated
(excess), Reflux (N-Ts Protected)
5,5-dichloro-N-Ts-indolone
83% (Di-chloro)
promotes a radical/single-electron pathway. The activated alpha-proton of the mono-chloro intermediate leads to uncontrolled over-chlorination[2].
Direct Alpha-Chlorination
(1.0 eq), DCM, 0 °C (N-Ts Protected)
5-chloro-N-Ts-indolone
50 - 60% (Moderate)
Highly reactive electrophile. Difficult to arrest at mono-chlorination without generating a statistical mixture of unreacted, mono-, and di-chloro products.
Silyl Enol Ether Trapping
1. LiHMDS, TMSCl (-78 °C)2. NCS (-78 °C)
5-chloro-N-Ts-indolone
> 85% (Excellent)
Trapping the kinetic enolate ensures exactly 1:1 stoichiometry of the reactive species. The resulting alpha-chloro ketone cannot re-enolize under these conditions[3].
Strategic Workflow Diagram
Caption: Workflow for the regioselective alpha-chlorination of 6,7-dihydro-1H-indol-4(5H)-one.
Validated Experimental Protocols
The following three-phase protocol is designed to maximize chemoselectivity and prevent over-chlorination.
Phase 1: N-Tosylation (Pyrrole Deactivation)
Objective: Withdraw electron density from the pyrrole ring to prevent electrophilic aromatic substitution.
Preparation: Flame-dry a 250 mL round-bottom flask and flush with argon. Dissolve 6,7-dihydro-1H-indol-4(5H)-one (10.0 mmol, 1.0 eq) in 50 mL of anhydrous THF.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes homogenous.
Protection: Dissolve p-Toluenesulfonyl chloride (TsCl, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous THF and add it dropwise to the reaction mixture.
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Workup: Quench the reaction carefully with 30 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 8:2) to afford N-tosyl-6,7-dihydro-1H-indol-4(5H)-one as a solid.
Objective: Trap the kinetic enolate to enforce a strict 1:1 stoichiometry during halogenation, preventing the formation of the 5,5-dichloro byproduct.
Enolization: In a flame-dried flask under argon, dissolve N-tosyl-6,7-dihydro-1H-indol-4(5H)-one (5.0 mmol, 1.0 eq) in 30 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
Base Addition: Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 5.5 mmol, 1.1 eq) dropwise over 10 minutes. Stir at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
Silylation: Add Trimethylsilyl chloride (TMSCl, 6.0 mmol, 1.2 eq) dropwise. Stir for 30 minutes at -78 °C, then allow the flask to warm to 0 °C over 1 hour. This traps the enolate as the silyl enol ether.
Halogenation: Re-cool the reaction mixture to -78 °C. Add a pre-cooled solution of N-chlorosuccinimide (NCS, 5.25 mmol, 1.05 eq) in 15 mL of anhydrous THF dropwise.
Completion: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 2 hours.
Workup: Quench with 20 mL of distilled water. Extract with Dichloromethane (
mL). Wash the combined organics with brine, dry over , and concentrate. Purify via silica gel chromatography to isolate 5-chloro-1-tosyl-6,7-dihydro-1H-indol-4(5H)-one .
Phase 3: Deprotection
Objective: Cleave the tosyl group to yield the final target molecule without degrading the alpha-chloro ketone.
Hydrolysis: Dissolve the 5-chloro-1-tosyl-6,7-dihydro-1H-indol-4(5H)-one (3.0 mmol) in a 1:1 mixture of Methanol and THF (20 mL total).
Base Cleavage: Add 2.0 M aqueous NaOH (9.0 mmol, 3.0 eq) to the solution. Stir at room temperature for 2 to 4 hours. Monitor the deprotection via TLC (Hexanes/EtOAc, 7:3).
Neutralization: Once the starting material is consumed, carefully neutralize the mixture to pH 7 using 1.0 M HCl.
Isolation: Extract the aqueous mixture with Ethyl Acetate (
mL). Wash the organic phase with water and brine, dry over , and evaporate the solvent under reduced pressure.
Final Purification: Recrystallize from minimal DCM/Hexanes to yield pure 5-chloro-6,7-dihydro-1H-indol-4(5H)-one .
Scale-Up Procedures for the Production of 5-Chloro-6,7-dihydro-1H-indol-4(5H)-one: Process Chemistry and Protocol Optimization
Introduction & Mechanistic Rationale The compound 5-chloro-6,7-dihydro-1H-indol-4(5H)-one is a highly valuable halogenated building block, frequently utilized as an electrophilic synthon in the synthesis of complex heter...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The compound 5-chloro-6,7-dihydro-1H-indol-4(5H)-one is a highly valuable halogenated building block, frequently utilized as an electrophilic synthon in the synthesis of complex heterocyclic systems, kinase inhibitors, and other pharmacologically relevant scaffolds[1]. The synthesis of this intermediate relies on the precise
-chlorination of the parent cyclic ketone, 6,7-dihydro-1H-indol-4(5H)-one.
As a Senior Application Scientist, it is critical to understand that scaling up this transformation from the bench to a multi-kilogram pilot plant requires more than just multiplying reagent quantities. The
-chlorination of ketones proceeds via an acid-catalyzed tautomerization to an enol intermediate, which then acts as a nucleophile to attack an electrophilic chlorine source ()[2].
When transitioning to scale, the choice of the chlorinating agent dictates the safety, thermodynamics, and downstream processing of the workflow. While N-Chlorosuccinimide (NCS) is an excellent, mild reagent for bench-scale exploratory chemistry[2], Sulfuryl Chloride (
) is the industry standard for large-scale production due to its high atom economy, low cost, and scalability[3]. However, the reaction of sulfuryl chloride with a ketone possessing -hydrogens generates stoichiometric amounts of sulfur dioxide () and hydrogen chloride (HCl) as gaseous byproducts[3]. Furthermore, the chlorination sequence is highly exothermic[4], necessitating rigorous engineering controls, such as cryogenic cooling and caustic gas scrubbers.
Process Chemistry & Scale-Up Considerations
Reagent Selection and Thermodynamics
The heat released during sulfuryl chloride-mediated chlorination can lead to adiabatic temperature rises exceeding 100 °C if unmitigated[4]. Failure to control this exotherm not only poses a thermal runaway risk but also drives over-chlorination, yielding the undesired 5,5-dichloro-6,7-dihydro-1H-indol-4(5H)-one byproduct[3]. To ensure high regioselectivity, the internal reactor temperature must be strictly maintained between 0 °C and 5 °C during the reagent addition phase.
Solvent Selection and Phase Separation
The choice of solvent is critical, as sulfuryl chloride can react violently with many common laboratory solvents[3]. Anhydrous Dichloromethane (DCM) is frequently used due to its inertness and excellent solubility profiles[3]. However, for continuous flow or specific environmental mandates, Toluene is a viable alternative[4]. During the aqueous quench, the pyrrole moiety of the indole system can cause stubborn emulsions. The addition of saturated brine (NaCl) is required to "salt out" the organic product and ensure rapid phase separation[3].
Fig 1. Mechanistic pathway of acid-catalyzed alpha-chlorination via an enol intermediate.
Experimental Protocols
The following protocols provide self-validating systems for both pilot-plant scale-up (
) and bench-scale synthesis (NCS).
Protocol A: Multi-Kilogram Scale Synthesis using Sulfuryl Chloride
Target Yield: 85-90% | Purity: >98% (HPLC)
Step 1: Reactor Setup and Dissolution
Equip a 20 L jacketed glass-lined reactor with an overhead stirrer, an internal temperature probe, a dropping funnel, and a reflux condenser.
Route the condenser exhaust to a gas scrubber containing a 2 M NaOH solution to neutralize acidic off-gases[3].
Charge the reactor with 1.00 kg of 6,7-dihydro-1H-indol-4(5H)-one (7.40 mol) and 10 L of anhydrous Dichloromethane (DCM).
Initiate stirring at 200 rpm until complete dissolution is achieved.
Step 2: Cryogenic Cooling and Controlled Addition
Circulate a glycol/water coolant through the reactor jacket to bring the internal mixture temperature to 0–5 °C.
In a well-ventilated fume hood, prepare a solution of 1.05 kg Sulfuryl Chloride (
, 7.77 mol, 1.05 eq) in 1 L of anhydrous DCM. Transfer this to the dropping funnel.
Add the
solution dropwise over a period of 120 minutes. Critical Causality: The slow addition rate ensures the internal temperature does not exceed 10 °C, preventing the formation of the -dichloro byproduct[3].
Step 3: Reaction Maturation and Quench
Following addition, maintain the reaction at 5 °C for 2 hours. Monitor the reaction progress via HPLC (See Table 2 for IPC limits).
Once the starting material is
1.0%, warm the reactor to 20 °C over 30 minutes to drive the reaction to completion and expel residual dissolved /HCl gases.
Slowly transfer the reaction mixture into a secondary quench vessel containing 5 L of a cold (0 °C) 10% w/w aqueous
solution. Stir vigorously for 30 minutes until gas evolution ceases and the pH stabilizes at 7-8.
Step 4: Workup and Isolation
Halt stirring and allow the phases to separate. If an emulsion forms, add 1 L of saturated aqueous NaCl (brine) to break it[3].
Isolate the lower organic (DCM) layer. Extract the aqueous layer once with 2 L of DCM.
Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure.
Recrystallize the crude solid from a Toluene/Heptane mixture (1:3 v/v) to yield the pure 5-chloro-6,7-dihydro-1H-indol-4(5H)-one as an off-white crystalline solid.
Protocol B: Bench-Scale Synthesis using N-Chlorosuccinimide (NCS)
Target Yield: 80-85% | Purity: >95% (crude)
For laboratories lacking robust gas-scrubbing infrastructure, NCS provides a highly effective, albeit less atom-economical, alternative[1].
In a 2 L round-bottom flask, dissolve 100 g of 6,7-dihydro-1H-indol-4(5H)-one (0.74 mol) in 1 L of anhydrous Tetrahydrofuran (THF).
Add 14.1 g of p-Toluenesulfonic acid monohydrate (p-TsOH, 0.074 mol, 0.1 eq) to catalyze the enolization[2].
Add 108.7 g of N-Chlorosuccinimide (NCS, 0.81 mol, 1.1 eq) in five equal portions over 30 minutes at 20 °C.
Stir the reaction mixture at room temperature for 4–6 hours.
Concentrate the THF under vacuum. Partition the resulting residue between 1 L of Ethyl Acetate (EtOAc) and 1 L of distilled water.
Wash the organic layer with water (3 x 500 mL) to thoroughly remove the highly water-soluble succinimide byproduct.
Dry the organic layer over
, filter, and concentrate to afford the product.
Fig 2. Multi-kilogram batch workflow for alpha-chlorination using sulfuryl chloride.
Data Presentation & Quality Control
Table 1: Comparison of Chlorinating Agents for
-Chlorination
Parameter
Sulfuryl Chloride ()
N-Chlorosuccinimide (NCS)
Chlorine Gas ()
Scale Suitability
Multi-kg to Tonne
Milligram to Kilogram
Tonne (Industrial only)
Byproducts
(gas), HCl (gas)
Succinimide (solid)
HCl (gas)
Exothermicity
High (Requires strict cooling)
Low to Moderate
Extremely High
Atom Economy
Excellent
Poor (High mass waste)
Excellent
Handling Safety
Corrosive liquid, requires scrubber
Stable solid, easy to handle
Highly toxic gas, specialized gear
Table 2: In-Process Control (IPC) and Final Product Specifications
Analytical Test
Method
Acceptance Criteria
Rationale
Reaction Completion (IPC)
HPLC (UV 254 nm)
Starting Material 1.0%
Ensures maximum yield before quench.
Over-chlorination (IPC)
HPLC (UV 254 nm)
5,5-dichloro byproduct 2.0%
Validates temperature control during addition.
Final Purity
HPLC (Area %)
98.0%
Required for downstream API synthesis.
Moisture Content
Karl Fischer Titration
0.5% w/w
Prevents degradation during long-term storage.
Identity
H NMR ()
Conforms to structure
Confirms regioselective chlorination at C5.
References
Organic Process Research & Development. "A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine." ACS Publications, 2020. URL:[Link]
Technical Support Center: Optimization of 5-Chloro-6,7-dihydro-1H-indol-4(5H)-one Synthesis
Case ID: IND-CL-005 Status: Open Priority: High (Yield & Selectivity Critical) Assigned Specialist: Senior Application Scientist Introduction: The Selectivity Paradox Welcome to the technical support center for tetrahydr...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: IND-CL-005
Status: Open
Priority: High (Yield & Selectivity Critical)
Assigned Specialist: Senior Application Scientist
Introduction: The Selectivity Paradox
Welcome to the technical support center for tetrahydroindolone functionalization. You are likely here because your synthesis of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one is suffering from one of two fatal flaws:
Regio-scrambling: The electrophilic chlorine source is attacking the electron-rich pyrrole ring (C2/C3) instead of the ketone’s alpha-position (C5).
Decomposition: The pyrrole moiety is acid-sensitive and polymerizing ("tarring out") under standard Lewis acid-catalyzed chlorination conditions.
This guide moves beyond generic protocols to implement a Copper(II) Chloride-mediated radical-polar crossover mechanism , which is the industry gold standard for kinetic control in this specific scaffold.
Module 1: The Core Protocol (Gold Standard)
Objective: Selective
-chlorination at C5 without protecting the pyrrole nitrogen.
The System: CuCl₂ in Polar Aprotic Media
Unlike N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
), which drive Electrophilic Aromatic Substitution (EAS) on the pyrrole, Copper(II) Chloride () operates via a chelation-controlled mechanism that activates the enol of the ketone preferentially.[1]
Reagents & Stoichiometry:
Component
Equiv.
Role
Critical Quality Attribute
Start Material
1.0
Substrate
Purity >98%; Dry (Water <0.1%)
CuCl₂ (Anhydrous)
2.2
Cl Source
Must be brown powder, not green (hydrated)
LiCl (Optional)
0.5
Promoter
Increases chloride ion concentration
| DMF | Solvent | Medium | Anhydrous; Degassed |[2]
Step-by-Step Workflow
Dissolution: Dissolve 6,7-dihydro-1H-indol-4(5H)-one (1.0 eq) in anhydrous DMF (0.5 M concentration).
Checkpoint: Solution must be clear. Turbidity implies wet starting material.
Reagent Addition: Add anhydrous
(2.2 eq) in a single portion at room temperature.
Observation: The solution will turn dark green/brown immediately.
Thermal Activation: Heat the reaction mixture to 80–90°C .
Why? This temperature is required to generate the enol radical cation intermediate but is low enough to prevent pyrrole polymerization.
Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS every 30 minutes.
Endpoint: usually 2–4 hours. Look for the +34 mass shift (Cl isotope pattern).[1]
Quench: Pour the hot reaction mixture into ice-cold 1N HCl (rapidly stirs).
Note: The acid quench breaks the Copper-Product chelate.
Extraction: Extract immediately with EtOAc. Wash organic layer 3x with water (to remove DMF) and 1x with brine.[1]
Module 2: Troubleshooting & Diagnostics
Ticket #1: "I am getting chlorinated products on the pyrrole ring."
Diagnosis: You are likely using an electrophilic source (NCS,
) without controlling the pathway.[1] The pyrrole ring is times more nucleophilic than the enol of the ketone.
Solution:
Immediate Fix: Switch to the
protocol described above.
Alternative Fix: If you must use NCS, you must protect the nitrogen.[1]
Protocol: Tosylate the indole nitrogen (
) Chlorinate with NCS/LDA at -78°C Deprotect.
Logic: The electron-withdrawing Tosyl group deactivates the pyrrole ring, forcing reaction at the enolate.
Ticket #2: "The reaction turns into a black tar."
Diagnosis: Acid-catalyzed polymerization. Pyrroles are notoriously unstable in acidic media (the "red pine splinter" test principle).[1]
generated during chlorination is initiating polymerization.
Solution:
Buffer System: Add 1.5 eq of Lithium Acetate (LiOAc) to the reaction.[1] It acts as a mild proton scavenger that does not interfere with the copper mechanism.
Solvent Switch: If using DMF causes workup issues, switch to 50% Acetic Acid/Water (if using CuCl2).[1] While counter-intuitive, the aqueous environment solvates the protons, and the product often precipitates out, preventing polymerization.[1]
Ticket #3: "Yield is low (<40%) due to di-chlorination."
Diagnosis: Over-reaction. The mono-chloro product is still reactive.
Solution:
Stoichiometry Control: Reduce
to 1.8 eq.
Conversion Limit: Stop the reaction at 85-90% conversion. Do not chase 100%. It is easier to separate starting material than the di-chloro impurity.
Module 3: Logic Visualization
The following diagram illustrates the mechanistic divergence between the desired alpha-chlorination and the undesired aromatic substitution.
Caption: Mechanistic divergence. Path A (Green) utilizes Copper(II) to target the ketone.[1] Path B (Red) utilizes standard electrophiles which erroneously target the pyrrole ring.[1]
FAQ: Rapid Response
Q: Can I use THF instead of DMF?A: No.
has poor solubility in THF. DMSO or DMF are required to solvate the copper species and facilitate the radical transfer. Acetonitrile is a distant third option but requires reflux.
Q: My product is purple. Is that normal?A: No. Pure 5-chloro-6,7-dihydro-1H-indol-4(5H)-one should be an off-white to tan solid. Purple/Red indicates oxidation of the pyrrole ring (indolizine-like impurities). Recrystallize immediately from Ethanol/Water.
Q: Why not use NBS to make the bromo-analog and then swap with Cl?A: You can, but NBS is even more prone to brominating the pyrrole ring than NCS is to chlorinating it. You would simply be moving the regioselectivity problem to a different halogen.
References
Dalvi, B., et al. (2022).[1][3] "Copper chloride mediated regioselective chlorination of 1-oxotetrahydrocarbazole." Arkivoc, part v, 38-45.[1]
Relevance: Establishes the
protocol for tetrahydroindolone-type systems (carbazole is the benz-fused analog).
Technical Support Center: Purification of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one
Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting and practical solutions for the purification of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one. It is designed for researchers, medi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and practical solutions for the purification of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this key synthetic intermediate in high purity. The methodologies described herein are based on established chemical principles and best practices in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one?
A1: The impurity profile largely depends on the synthetic route employed. However, for multi-step syntheses involving cyclization, common contaminants include:
Unreacted Starting Materials: Precursors to the indole ring that were not fully consumed.
Incompletely Cyclized Intermediates: Such as the enamine precursor in a Leimgruber-Batcho type synthesis.[1]
Oxidation Products: The indole nucleus, particularly when functionalized, can be susceptible to air oxidation, leading to colored impurities. This is a common issue with indole derivatives.[2]
Polymerization Products: Under harsh acidic or thermal conditions, indole derivatives can polymerize, forming intractable tars.
Side-Reaction Products: Depending on the specific reagents used, side products like over-alkylated or reduced species may form.[3]
Q2: My crude product is a dark oil/solid. What is the best initial approach to purification?
A2: A dark color often indicates the presence of baseline, polar impurities, or oxidation products. A good first step is to perform a simple workup before attempting more rigorous purification.
Aqueous Wash/Extraction: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove basic impurities, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts, and finally with brine.[4]
Charcoal/Silica Plug: If the color persists, you can pass a solution of the crude product through a short plug of activated charcoal or silica gel. This can effectively remove highly polar, colored impurities.
After this initial cleanup, assess the purity by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to decide on the next steps.
Q3: The compound seems to be degrading on my silica gel column. What are the alternatives?
A3: Indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition on the column.[5] Here are several proven strategies to mitigate this:
Neutralized Silica Gel: Pre-treat the silica gel by slurrying it in an eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or pyridine. This neutralizes the acidic silanol groups.[5]
Alumina Chromatography: Use neutral or basic alumina as the stationary phase instead of silica gel. Alumina is generally less acidic and can be a better choice for acid-sensitive compounds.[5]
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol mobile phase is an excellent alternative that avoids the acidity of silica gel.[2]
Q4: Is recrystallization a viable method for this compound?
A4: Yes, if your product is a solid and the crude purity is reasonably high (>85-90%), recrystallization is a highly effective and scalable purification method.[5] The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurities remain soluble. A solvent screen is highly recommended (see Protocol 2).
Troubleshooting Guides
Issue 1: Poor Separation and Tailing in Silica Gel Chromatography
Problem: The product spot or peak is broad and tails significantly on the TLC plate or during column chromatography, leading to poor resolution from impurities.
Causality & Solution: Tailing is often caused by strong interactions between the compound and the stationary phase. The nitrogen atom in the indole ring system can interact with acidic silanol groups on the silica surface.
Troubleshooting Steps:
Add a Mobile Phase Modifier: Incorporate a small percentage (0.1-1%) of a competitive binder into your eluent.
For Basic Compounds: Add triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase to compete for the acidic sites on the silica.
For Acidic Compounds: Add acetic acid or formic acid to the mobile phase to suppress deprotonation and reduce strong binding.[2]
Decrease Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded relative to the amount of silica gel (a typical ratio is 1:30 to 1:100 by weight).
Switch to a Different Stationary Phase: As mentioned in FAQ 3, consider using neutral alumina or a C18 reversed-phase column to avoid the specific interactions causing the issue.[2][5]
Issue 2: Product Fails to Crystallize or "Oils Out"
Problem: During attempts at recrystallization, the compound either remains fully dissolved even after cooling or separates as an oil instead of forming crystals.
Causality & Solution: This typically indicates that the product is still too impure ("like dissolves like") or that the chosen solvent is inappropriate. An oiling-out event happens when the solution becomes supersaturated at a temperature above the melting point of the solid product.
Troubleshooting Steps:
Increase Purity: The presence of significant impurities can depress the melting point and inhibit crystal lattice formation. First, try purifying the material by column chromatography to achieve >90% purity before attempting recrystallization.
Optimize the Solvent System:
If the product oils out, the solvent may be too "good." Add a "poor" solvent (an anti-solvent) dropwise to the hot, oiled-out solution until it becomes slightly turbid, then allow it to cool slowly.
If the product remains soluble, the solvent is too "poor." Your only option is to remove the solvent and start a new solvent screen.
Induce Crystallization:
Seeding: Add a single, pure crystal of the product to the cooled, supersaturated solution.
Scratching: Gently scratch the inside surface of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, then transfer it to an ice bath or refrigerator to maximize crystal growth.[2]
Visualized Workflows & Data
A systematic approach is crucial for efficient purification. The following workflow outlines the decision-making process.
Caption: General purification workflow for 5-chloro-6,7-dihydro-1H-indol-4(5H)-one.
Data Tables
Table 1: Recommended Eluent Systems for Normal Phase Chromatography
Impurity Profile
Stationary Phase
Recommended Eluent System
Rationale
Non-polar impurities
Silica Gel
Hexanes / Ethyl Acetate (Gradient)
Standard system, good for general purpose separation.
Polar, basic impurities
Silica Gel
Dichloromethane / Methanol + 0.5% TEA
The polar methanol elutes the product while TEA suppresses tailing.
Closely-eluting isomers
Silica Gel
Toluene / Acetone (Gradient)
Different solvent selectivity may improve separation of isomers.
Table 2: Common Solvents for Recrystallization Screening
Solvent
Polarity
Boiling Point (°C)
Common Use Case
Hexanes/Heptane
Non-polar
69 / 98
Good anti-solvent when paired with more polar solvents.
Toluene
Low
111
Good for aromatic compounds.
Ethyl Acetate
Medium
77
Versatile solvent, often used in pairs (e.g., with hexanes).
Isopropanol
Polar
82
Can be a good single solvent for moderately polar compounds.
This protocol describes a standard procedure for purification using silica gel.
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives your product a Retention Factor (Rf) of ~0.3.
Column Packing:
Select a column of appropriate size (e.g., for 1 g of crude material, use ~40-50 g of silica gel).
Prepare a slurry of silica gel in the initial, least polar eluent.
Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
Sample Loading:
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the eluent.
Elution:
Begin eluting with the solvent system determined by TLC.
If using a gradient, slowly increase the polarity of the mobile phase to elute the compounds.
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC to identify which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Protocol 2: Recrystallization
This protocol provides a method for purifying a solid sample.
Solvent Selection:
Place a small amount of the crude solid (~20 mg) into several test tubes.
Add a different solvent from Table 2 to each tube dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.
Heat the tubes that did not show dissolution. A good solvent will dissolve the compound completely when hot.
Allow the hot solutions to cool to room temperature. The best solvent will show significant crystal formation upon cooling.
Procedure:
Place the crude solid in an Erlenmeyer flask.
Add the chosen solvent in small portions while heating the flask (e.g., in a water bath) until the solid just dissolves.
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow down cooling and promote the growth of larger crystals.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.[2]
Isolation:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining surface impurities.
Dry the crystals under vacuum to a constant weight.
References
Identification and synthesis of impurities formed during sertindole preparation. PMC. Available from: [Link]
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available from: [Link]
Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals. Available from: [Link]
The Leimgruber-Batcho Indole Synthesis. Heterocycles. Available from: [Link]
Preparation method of 5-chloro-2,3-dihydro-1H-inden-1-one. Google Patents.
CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone. Google Patents.
solving solubility issues with 5-chloro-6,7-dihydro-1H-indol-4(5H)-one
Topic: Solubility & Stability Optimization Guide Diagnostic & Triage: Why is this molecule difficult? User: I am seeing precipitation in my cell culture media, or the compound turns black when I try to dissolve it.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility & Stability Optimization Guide
Diagnostic & Triage: Why is this molecule difficult?
User: I am seeing precipitation in my cell culture media, or the compound turns black when I try to dissolve it. What is happening?
Scientist's Analysis:
You are likely facing a conflict between hydrophobicity and chemical lability . 5-chloro-6,7-dihydro-1H-indol-4(5H)-one contains an
-chloro ketone moiety embedded in a tetrahydroindole scaffold. This creates two distinct problems:
"Brick Dust" Insolubility: The planar indole system facilitates strong
- stacking, leading to a high crystal lattice energy that water cannot overcome.
Base-Sensitivity (The "Blackening" Effect): The chlorine atom at position C5 is
to the carbonyl (C4). In the presence of bases (even mild buffers like PBS or bicarbonates) or nucleophiles, this position is highly susceptible to dehydrohalogenation (elimination of HCl) or nucleophilic substitution . The "black" precipitate is often a polymer resulting from the decomposition of the resulting reactive intermediate.
Troubleshooting Guide (FAQ Format)
Q1: How do I prepare a stable stock solution?
Issue: Compound precipitates or degrades in standard DMSO stocks over time.
Root Cause: Commercial DMSO often contains trace water or is slightly acidic/basic depending on storage.
Protocol:
Solvent: Use Anhydrous DMSO (Grade:
99.9%, Water <50 ppm).
Concentration: Aim for 10 mM to 50 mM . Do not attempt >100 mM as this encourages aggregation.
Storage: Aliquot immediately into amber glass vials (protect from light). Store at -20°C or -80°C.
Critical: Avoid repeated freeze-thaw cycles. Moisture uptake from air during thawing triggers hydrolysis of the C-Cl bond.
Q2: The compound precipitates immediately upon addition to cell culture media (pH 7.4). How do I fix this?
Issue: "Crashing out" upon dilution.
Mechanism: The rapid change in dielectric constant from DMSO (
) to Water () causes the hydrophobic effect to dominate, forcing the molecules to aggregate before they can disperse.
Solution: The "Step-Down" Dilution Method
Do not add the DMSO stock directly to the media. Use an intermediate dilution step.
Step
Solvent System
Procedure
1. Stock
100% DMSO
Prepare 10 mM Stock.
2. Intermediate
DMSO + PEG400 (1:1)
Dilute Stock 1:10 into PEG400. (Conc: 1 mM). Vortex vigorously.
3. Working
Media + 1% Serum
Add Intermediate dropwise to warm media while stirring. Final DMSO < 0.5%.
Q3: Can I use NaOH or PBS to improve solubility?
Verdict:ABSOLUTELY NOT.Reasoning: The C5-proton is acidic due to the adjacent carbonyl and chlorine electron-withdrawing effects. Adding base triggers an E2 or E1cB elimination mechanism, removing HCl and aromatizing the ring (or polymerizing).
Visualizing the Failure Mode:
Caption: Figure 1. Mechanism of base-catalyzed degradation. The alpha-chloro ketone motif is unstable at pH > 7.0.
Q4: What is the best vehicle for in vivo (IP/PO) administration?
Challenge: You need high loading (mg/kg) without using toxic amounts of DMSO.
Recommended Formulation:
Component
Function
Concentration (v/v)
PEG 400
Primary Solubilizer
40%
Solutol HS 15 (or Tween 80)
Surfactant
10%
Saline (Acidified)
Bulking Agent
50%
Note: Ensure the Saline is slightly acidified (pH 5.0 - 6.0) using dilute HCl or Citrate buffer to prevent degradation during the dosing window.
Advanced Solubility Decision Tree
Use this logic flow to select the correct solvent system for your specific assay.
Caption: Figure 2.[1] Solvent selection decision matrix based on experimental application.
Protocol: Cyclodextrin Complexation
If DMSO/PEG fails, use Hydroxypropyl-
-Cyclodextrin (HP--CD) . This encapsulates the hydrophobic indole core while exposing the hydrophilic exterior to the buffer, protecting the labile Cl-C-C=O moiety from base hydrolysis.
Materials:
HP-
-CD (e.g., Kleptose® or Trappsol®)
Citrate Buffer (10 mM, pH 5.5)
Procedure:
Prepare a 20% (w/v) HP-
-CD solution in Citrate Buffer (pH 5.5).
Add the 5-chloro-6,7-dihydro-1H-indol-4(5H)-one powder slowly while vortexing.
Sonicate in a water bath at 37°C for 30-60 minutes.
Filter sterilize (0.22 µm PVDF). Note: Do not use Nylon filters as they bind indoles.
Result: A clear solution stable for 24-48 hours at 4°C.
References
General Solubility Principles: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Establishes the logP vs. Melting Point relationship for rigid planar molecules like indoles).
Alpha-Halo Ketone Reactivity: Erian, A. W., et al. (2003). "The Chemistry of
-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. Link (Explains the base-sensitivity and elimination mechanisms of the C5-Cl moiety).
Indole Formulation Strategies: Choi, Y. H., et al. (2012). "Liposomal drug delivery of amphiphilic indole derivatives." Journal of Pharmaceutical Investigation.
Cyclodextrin Applications: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. Link
Compound Data: PubChem CID 280229 (1,5,6,7-Tetrahydro-4H-indol-4-one parent scaffold properties).[2] Link
Disclaimer: This guide is for research use only. The stability of halogenated ketone intermediates can vary based on specific batch impurities. Always perform a small-scale stability test (LC-MS) before committing valuable compound to large animal studies.
Technical Support Center: Optimizing the Chlorination of Dihydro-1H-indol-4(5H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex regiochemistry of 4,5,6,7-tetrahyd...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex regiochemistry of 4,5,6,7-tetrahydroindol-4-one (dihydro-1H-indol-4(5H)-one) chlorination.
The bifunctional nature of this substrate—an electron-rich pyrrole fused to an enolizable cyclohexanone—makes it highly susceptible to side reactions. This guide provides a mechanistic troubleshooting framework to achieve precise regiocontrol, high yields, and reproducible scale-up.
Mechanistic Overview & Reaction Pathways
The pyrrole ring undergoes rapid electrophilic aromatic substitution (EAS). However, the presence of the C-4 ketone introduces competing pathways. If the reaction generates acidic byproducts, the ketone can tautomerize to an enol, directing chlorination to the C-5 alpha position. Furthermore, the inherent acid-sensitivity of pyrroles can lead to rapid polymerization if the environment is not carefully controlled.
Reaction pathways in the chlorination of dihydro-1H-indol-4(5H)-one.
Troubleshooting FAQs
Q1: How do I prevent over-chlorination (di- or tri-chlorination) on the pyrrole ring?Causality & Solution: Pyrroles are highly electron-rich. Even after a single electron-withdrawing chlorine atom is added, the ring often remains reactive enough to undergo subsequent halogenation. To prevent this, kinetic control is mandatory. Use exactly 1.0 to 1.05 equivalents of a mild chlorinating agent like N-chlorosuccinimide (NCS). Temperature control is the most critical factor; the reaction must be maintained between -78 °C and -20 °C during the addition phase to suppress the activation energy required for secondary chlorination events.
Q2: Why am I seeing chlorination at the C-5 position (alpha to the ketone), and how can I suppress it?Causality & Solution: The C-5 position is alpha to the carbonyl group. Under acidic conditions—often caused by the trace HCl generated when moisture reacts with chlorinating agents—the ketone tautomerizes to its enol form. This enol readily attacks electrophilic chlorine. To suppress this pathway, the reaction must be strictly anhydrous and buffered. Adding a mild, non-nucleophilic acid scavenger (such as anhydrous NaHCO₃ or K₂CO₃) neutralizes any generated acid, locking the ketone in its less reactive keto form[1].
Q3: My reaction mixture turns black and yields a polymeric mess. What is happening?Causality & Solution: Pyrroles undergo cationic polymerization in the presence of strong acids, a process visually indicated by the sudden darkening of the solution to a tar-like substance. This is a runaway side reaction. To prevent this, ensure your solvent (typically CH₂Cl₂ or THF) is freshly distilled and degassed. Conduct the reaction under an inert argon or nitrogen atmosphere, and always quench the reaction with a mild reducing agent like sodium sulfite (Na₂SO₃) before aqueous workup to neutralize unreacted chlorinating species[2].
Q4: Which chlorinating agent provides the best regioselectivity and yield?Causality & Solution: While chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are potent, they release stoichiometric amounts of HCl and are too harsh for unprotected tetrahydroindolones. NCS is the industry standard because it provides a slow, controlled release of the chloronium ion (Cl⁺) and generates succinimide as a relatively benign byproduct[3]. Trichloroisocyanuric acid (TCCA) can also be used for highly deactivated systems, but it significantly increases the risk of over-chlorination in electron-rich pyrroles[2].
Quantitative Data: Comparison of Chlorinating Agents
Chlorinating Agent
Relative Reactivity
Primary Byproduct
Risk of Over-Chlorination
Recommended Use Case
N-Chlorosuccinimide (NCS)
Moderate
Succinimide
Low (at < 0 °C)
Standard mono-chlorination of electron-rich pyrroles.
Sulfuryl Chloride (SO₂Cl₂)
High
HCl, SO₂
High
Fully substituted or highly deactivated rings.
Trichloroisocyanuric Acid (TCCA)
Very High
Cyanuric acid
Very High
Multi-chlorination or strongly electron-deficient substrates.
System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon. The strict exclusion of moisture is critical to prevent the hydrolysis of NCS and the subsequent generation of HCl[1].
Substrate Dissolution: Dissolve 1.0 eq of dihydro-1H-indol-4(5H)-one in anhydrous DCM (approx. 0.1 M concentration). Add 2.0 eq of anhydrous NaHCO₃ to the suspension.
Causality: The insoluble NaHCO₃ acts as a heterogeneous acid scavenger, neutralizing trace acids without participating in nucleophilic side reactions.
Temperature Equilibration: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -20 °C.
Validation Check: The solution should remain clear. If it darkens before reagent addition, the starting material may be degraded.
Controlled Addition: Dissolve 1.02 eq of NCS in a minimal amount of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump.
Causality: Slow addition prevents localized concentration spikes of Cl⁺, which are the primary driver of kinetic di-chlorination[3].
Reaction Monitoring: Stir the mixture at -20 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc).
Validation Check: A single new spot should appear. If a secondary, less polar spot emerges, over-chlorination is occurring; immediately proceed to the quench step.
Quenching: Add 1.5 eq of solid Na₂SO₃ directly to the cold reaction mixture and stir for 10 minutes.
Causality: Na₂SO₃ acts as a mild reducing agent, instantly destroying any unreacted NCS and halting the electrophilic aromatic substitution.
Workup: Warm the mixture to room temperature, add distilled water, and separate the organic layer. Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.
stability of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one under acidic conditions
Technical Support Center: Troubleshooting the Acidic Stability of 5-Chloro-6,7-dihydro-1H-indol-4(5H)-one Introduction 5-Chloro-6,7-dihydro-1H-indol-4(5H)-one is a highly functionalized bicyclic building block frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Acidic Stability of 5-Chloro-6,7-dihydro-1H-indol-4(5H)-one
Introduction
5-Chloro-6,7-dihydro-1H-indol-4(5H)-one is a highly functionalized bicyclic building block frequently utilized in the synthesis of complex indole alkaloids and pharmaceutical intermediates. However, its structural architecture—a pyrrole ring fused to an
-chloro cyclohexenone system—makes it exceptionally sensitive to acidic conditions. This guide provides a mechanistic breakdown of its degradation pathways, troubleshooting FAQs, and field-proven protocols to ensure structural integrity during synthesis and isolation.
Section 1: Core Mechanisms of Instability (The "Why")
When exposed to Brønsted or Lewis acids, 5-chloro-6,7-dihydro-1H-indol-4(5H)-one undergoes three primary degradation pathways. As an Application Scientist, understanding the causality behind these pathways is critical for rational experimental design:
Acid-Catalyzed Enolization & Epimerization: The ketone at the C4 position is readily protonated in acidic media, driving the formation of an enol intermediate at C5. Because the C5 position bears the chlorine atom and acts as a stereocenter (in chiral applications), the transient formation of this achiral enol results in rapid racemization/epimerization[1].
Dehydrohalogenation & Aromatization:
-Halo ketones are highly prone to elimination reactions. Under acidic conditions, the loss of HCl (dehydrohalogenation) yields a conjugated 1,7-dihydro-4H-indol-4-one (dienone) intermediate. Driven by the immense thermodynamic stability of a fully aromatic system, this intermediate rapidly tautomerizes to form 1H-indol-4-ol (4-hydroxyindole)[2].
Pyrrole Ring Polymerization: The pyrrole moiety is inherently electron-rich and susceptible to electrophilic attack by protons. Protonation at the
or positions generates a reactive iminium species that attacks adjacent pyrrole molecules, triggering a cascade of oligomerization and polymerization, typically observed as an insoluble dark tar[3].
Fig 1: Acid-catalyzed degradation pathways of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one.
Section 2: Frequently Asked Questions (FAQs)
Q: I am observing a mass loss of ~36 Da in my LC-MS after an acidic workup (e.g., 0.1% Formic Acid). What is this byproduct?A: A mass loss of 36.5 Da corresponds exactly to the elimination of hydrogen chloride (HCl). Your compound has undergone acid-catalyzed dehydrohalogenation followed by tautomerization to form 4-hydroxyindole[4]. To prevent this, switch to a neutral or slightly basic LC-MS mobile phase (e.g., 10 mM Ammonium Bicarbonate) and avoid acidic aqueous washes during extraction.
Q: My enantiomerically pure starting material is losing its optical purity during Boc-deprotection with TFA. How can I retain the stereocenter?A: Trifluoroacetic acid (TFA) strongly promotes enolization at the C5 position, destroying the stereocenter. Instead of TFA, utilize milder, non-acidic deprotection strategies if possible, or perform the deprotection at cryogenic temperatures (-78°C) with strictly stoichiometric amounts of acid to kinetically suppress the enolization pathway[5].
Q: Upon the addition of HCl in dioxane, my reaction mixture immediately turns black and yields no recoverable product. Why?A: The black, insoluble material is a hallmark of pyrrole polymerization[6]. While the C4 carbonyl provides slight electron-withdrawing deactivation, the pyrrole ring remains highly sensitive to strong acids. You must avoid strong mineral acids entirely. If an acidic reagent is absolutely necessary, consider using mild Lewis acids (e.g., mild Zn(II) or Mg(II) salts) under strictly anhydrous conditions.
Section 3: Quantitative Data & Analytical Guidelines
To accurately diagnose the state of your reaction, reference the following analytical identifiers for the target compound and its primary degradants:
To ensure a self-validating system where the compound's integrity is maintained, follow this optimized isolation workflow. The causality of each step is rooted in minimizing the residence time of the molecule in proton-rich environments.
Step-by-Step Isolation Methodology:
Reaction Quenching: Immediately quench any acidic reaction mixtures by pouring them into a vigorously stirred, ice-cold saturated solution of Sodium Bicarbonate (NaHCO₃). Validation: Verify the aqueous phase pH is
7.5 using pH paper before proceeding.
Extraction: Extract the aqueous layer using a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane). Perform this quickly to minimize biphasic contact time, which can facilitate hydrolysis.
Washing: Wash the combined organic layers with Brine (saturated NaCl). This removes residual water and traces of water-soluble acidic byproducts.
Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. Crucial: Maintain the water bath temperature below 30°C to prevent thermal elimination of HCl.
Storage: Store the neat compound under an inert Argon atmosphere at -20°C. Do not store the compound in halogenated solvents (like Chloroform) for prolonged periods, as they can slowly generate HCl over time upon photolytic degradation.
Fig 2: Optimized acid-free isolation and storage workflow for the target compound.
References
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (9th Edition) . Smith, M. B. Wiley-VCH.[Link]
Heterocyclic Chemistry (5th Edition) . Joule, J. A., & Mills, K. Chemistry.com.pk / John Wiley & Sons.[Link]
troubleshooting low purity in 5-chloro-6,7-dihydro-1H-indol-4(5H)-one recrystallization
Technical Support Center: Purification of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one Topic: Troubleshooting Low Purity in Recrystallization Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Document ID: TSC...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one
Topic: Troubleshooting Low Purity in Recrystallization
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Document ID: TSC-IND-045-CL
Last Updated: 2025-05-21[1]
Executive Summary: The "Alpha-Halo" Challenge
Recrystallizing 5-chloro-6,7-dihydro-1H-indol-4(5H)-one presents a unique duality of risks common to functionalized tetrahydroindoles. You are dealing with a molecule that contains both an electron-rich pyrrole ring (prone to oxidation) and an
-halo ketone moiety (prone to elimination and nucleophilic substitution).[1]
Low purity usually stems from three distinct root causes:
The "Polychloro" Trap: Co-crystallization of the 5,5-dichloro impurity (over-chlorination).[1]
Thermal Instability: Dehydrohalogenation (loss of HCl) during the heat cycle, leading to aromatized phenolic byproducts.[1]
Solvolysis: Reaction with nucleophilic solvents (e.g., methanol/ethanol) at reflux temperatures.[1]
This guide provides a diagnostic workflow and specific protocols to resolve these issues without degrading your target compound.
Part 1: Diagnostic Workflow
Before altering your solvent system, you must identify the nature of the impurity.[1] Use this decision tree to diagnose the failure mode.
Figure 1: Diagnostic logic for identifying root causes of recrystallization failure in alpha-chloro tetrahydroindolones.
Part 2: Technical FAQs & Troubleshooting
Q1: My NMR shows a persistent impurity ~10% that co-elutes on TLC. It looks like the 5,5-dichloro derivative.[1] How do I separate it?
The Mechanism:
The 5,5-dichloro-6,7-dihydro-1H-indol-4(5H)-one is a common byproduct of over-chlorination (e.g., using excess NCS).[1] Because it lacks the acidic
-proton at C5, it is slightly less polar than your mono-chloro product, but their crystal lattices are often isomorphous , leading to co-precipitation.[1]
The Fix: Polarity-Driven Trituration
Do not rely on standard cooling crystallization.[1] Instead, use the "Solubility Differential" method:
Solvent: Use a mixture of Toluene and Heptane (or Hexane).[1]
Logic: The dichloro impurity is significantly more soluble in pure toluene/hydrocarbons than the mono-chloro species (which has a dipole moment enhanced by the single C-Cl bond and the ketone).[1]
Protocol:
Dissolve crude solid in minimum Toluene at 40°C.[1]
Cool to 0°C. The mono-chloro product should crystallize preferentially.[1]
Note: Avoid Ethyl Acetate if the dichloro content is high, as it solubilizes both species too well.[1]
Q2: I used hot Ethanol for recrystallization, but the purity dropped, and I see new peaks in the aliphatic region (3.5–4.0 ppm). What happened?
The Mechanism:
You likely triggered Solvolysis .[1] The C5 position is an
-halo ketone.[1][2] While the pyrrole ring stabilizes the system, the C5-Cl bond is still susceptible to nucleophilic attack (SN2 or SN1) by the solvent (ethanol) at reflux temperatures, forming the 5-ethoxy derivative.[1]
[1]
The Fix: Switch to Non-Nucleophilic Solvents
Stop using: Methanol, Ethanol, or water-containing mixtures at high temperatures.[1]
If you must use an alcohol for solubility reasons, use Isopropanol (IPA) .[1] Its steric bulk reduces nucleophilicity compared to MeOH/EtOH, and keep the temperature below 50°C.[1]
Q3: The product turns dark/black during drying. Is it decomposing?
The Mechanism:
Yes. This molecule is prone to Dehydrohalogenation .[1] The elimination of HCl from the 4,5,6,7-tetrahydro ring system drives the formation of a fully aromatic (phenol-like) indole derivative.[1] This reaction is autocatalytic: the HCl released catalyzes further decomposition.[1]
Washing: The final wash of your filter cake should be with cold MTBE (Methyl tert-butyl ether) or Heptane to remove residual mother liquor.[1]
Drying: Never dry this compound in an oven >40°C. Use a vacuum desiccator at Room Temperature .[1]
Stabilization: If the crude was acidic, add a trace of solid
during the dissolution step of recrystallization, then filter it out (hot filtration) before cooling. This neutralizes trace acid that catalyzes decomposition.[1]
Part 3: Recommended Purification Protocol
Method: The "Anti-Solvent Crash" (Preferred over Thermal Recrystallization)
Best for: Avoiding thermal decomposition and solvolysis.
Wash the cake immediately with cold (0°C) Heptane .
Do not wash with THF, as it will redissolve the cake.[1]
Drying:
Dry under high vacuum at ambient temperature (25°C) for 4-6 hours.[1]
References
General Synthesis of Tetrahydroindolones
Reaction Context: 4,5,6,7-Tetrahydroindoles are typically synthesized via the Paal-Knorr reaction or from cyclohexanones.[1][5]
Source: Lee, C. K., et al. "Synthesis of 5-substituted 4,5,6,7-tetrahydroindoles from cyclohexanones."[1][5] Synthesis, 2007.[1][5][6] Link
Alpha-Halogenation & Impurities
Mechanism:[1][4][7][8][9][10] Chlorination of cyclic ketones with NCS or
frequently results in di-halo byproducts and requires careful stoichiometry.[1]
Source: Hameed, A., et al. "Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles..."[1][7] (Discussing similar ketone reactivity). American Chemical Science Journal, 2015.[1][7] Link
Purification of Indole Derivatives
Technique: Guidelines on solvent selection (Toluene/Heptane) for separating halo-indoles.[1]
Source: BenchChem Technical Support.[1] "Optimization of One-Pot, Three-Component Indole Synthesis." Link
Stability of Alpha-Chloro Ketones
Concept: The reactivity of
-chloro ketones toward nucleophiles (solvolysis) and bases (elimination).[1]
Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] (Standard text grounding the solvolysis mechanism described in FAQ Q2).
Technical Support Center: 4,5,6,7-Tetrahydroindole (THI) Synthesis & Stabilization
Topic: Minimizing Aromatization Byproducts in Tetrahydroindole Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Ticket ID: THI-OX...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Aromatization Byproducts in Tetrahydroindole Synthesis
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, Scientists, Drug Development Professionals
Ticket ID: THI-OX-PREV-001
Status: Open
Severity: High (Product Degradation Risk)
Support Engineer: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 4,5,6,7-tetrahydroindole (THI) presents a unique thermodynamic challenge: the molecule is a "reductive intermediate" relative to its fully aromatic counterpart, indole. While the pyrrole ring is aromatic, the fused cyclohexane ring is susceptible to oxidative dehydrogenation. This transformation is thermodynamically driven by the gain in resonance energy (~20-30 kcal/mol) upon forming the fully aromatic benzopyrrole (indole) system.
This guide addresses the spontaneous aromatization of THI, a common failure mode where the product converts to indole during reaction, workup, or purification.
Module 1: Root Cause Analysis (The Aromatization Pathway)
The Mechanism of Failure
The conversion of THI to indole is an oxidative dehydrogenation process. It requires the removal of four hydrogen atoms (two moles of H₂). This pathway is often catalyzed by:
Acidic Media: Protons can promote tautomerization, lowering the activation energy for oxidation.
Transition Metals: Trace metals (Fe, Cu, Pd) in reagents or silica gel act as single-electron oxidants.
Radical Initiators: Atmospheric oxygen (
) acts as a diradical, initiating hydrogen abstraction at the allylic/benzylic-like positions (C4 and C7).
Visualizing the Threat
The following diagram illustrates the degradation pathway you are fighting against.
Figure 1: The oxidative dehydrogenation pathway from THI to Indole. Note that the second step is often rapid and irreversible.
Module 2: Synthesis Optimization (Prevention at Source)
Context: Many users employ the Paal-Knorr condensation of 1,4-dicarbonyl equivalents.[1][2] The key to minimizing indole formation here is strict oxygen exclusion.
Reagents:
Precursor: 2-Acetonylcyclohexanone (or surrogate like 2-chlorocyclohexanone +
-keto ester).
Amine source: Ammonium acetate (
).
Solvent: Degassed Ethanol or Acetic Acid (careful with pH).
Step-by-Step Protocol:
Degassing (Critical): Sparge the reaction solvent (Ethanol) with Argon for 30 minutes before adding reagents. Dissolved oxygen is the primary oxidant.
Temperature Control: Do not exceed 60°C unless necessary. Higher temperatures exponentially increase the rate of dehydrogenation.
Additive: Add 1 mol% BHT (Butylated hydroxytoluene) to the reaction mixture. BHT acts as a radical scavenger, intercepting the peroxy radicals formed by trace oxygen before they can abstract hydrogens from the THI ring [1].
Monitoring: Monitor via TLC. If the "Indole" spot (usually less polar, blue/purple with Ehrlich’s reagent) appears, stop the reaction immediately.
Module 3: Purification (The Danger Zone)
User Query: "My crude NMR looked clean, but after flash chromatography, I have 15% indole and the product turned brown."
Diagnosis: Silica gel induced oxidative degradation. Standard silica gel is slightly acidic (pH 4-5) and often contains trace iron. This environment catalyzes the disproportionation and oxidation of electron-rich pyrroles.
Protocol 2: The "Neutralized" Purification System
You must modify the stationary phase to suppress acidity.
Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% v/v Triethylamine . Let it sit for 10 minutes. This neutralizes acidic sites on the silica surface [2].
Column Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent (containing 0.5%
).
Loading: Load the crude THI as a liquid injection (dissolved in minimal solvent). Avoid dry loading on silica , as the high surface area/oxygen exposure during solvent evaporation promotes rapid oxidation.
Elution: Run the column quickly using Nitrogen pressure. Do not let the compound sit on the silica.
Alternative: If degradation persists, switch to Basic Alumina (Activity Grade III) . Alumina is far less prone to inducing aromatization in pyrrolic systems.
Comparison of Stationary Phases
Feature
Standard Silica Gel
Neutralized Silica (Et3N)
Basic Alumina
Acidity (pH)
~4.0 - 5.0 (Acidic)
~7.5 - 8.0 (Neutral/Basic)
~9.0 - 10.0 (Basic)
Oxidation Risk
High
Moderate
Low
Resolution
High
Good
Moderate
Recommendation
❌ Avoid
✅ Recommended
✅ Best for unstable THIs
Module 4: Troubleshooting Logic & FAQs
Interactive Troubleshooting Tree
Figure 2: Decision tree for diagnosing the source of aromatization.
Frequently Asked Questions (FAQs)
Q1: Can I remove the indole byproduct if it forms?
A: It is difficult. Indole and THI have very similar polarities (Indole is slightly less polar). However, they can be separated using Silver Nitrate (
) impregnated silica , which interacts selectively with the pi-systems. This is expensive and messy. Prevention is better than cure.
Q2: My product is an oil that turns black overnight. How do I solidify it?
A: THIs are often low-melting solids or oils. The "black" color is pyrrole polymerization (polypyrrole formation) triggered by oxidation.
Fix: Convert the THI to a stable salt immediately after isolation. The Picrate or Oxalate salts are crystalline and stable. Alternatively, N-protect (e.g., N-Boc, N-Tosyl) immediately, as electron-withdrawing groups stabilize the ring against oxidation.
Q3: Is the Paal-Knorr the only way?
A: No. For minimizing aromatization, the Trofimov reaction (Cyclohexanone oxime + Acetylene + KOH/DMSO) is excellent industrially but requires acetylene handling [3]. A milder lab-scale alternative is the Nenitzescu synthesis using enaminones, which proceeds under neutral conditions.
References
Denisov, E. T. (2005). Oxidation and Antioxidants in Organic Chemistry and Biology. Taylor & Francis.
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for neutralizing silica gel for acid-sensitive heterocycles).
Trofimov, B. A., et al. (2015). "Pyrroles from Ketoximes and Acetylene: One-Pot Assembly of the Pyrrole Nucleus." Advances in Heterocyclic Chemistry, 114, 1-65.
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
For further assistance, please contact the Heterocyclic Chemistry Support Team at .
Comparative Guide: 1H NMR Analysis of 5-Chloro-6,7-dihydro-1H-indol-4(5H)-one
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one , a critical intermediate in the synthesis of functionalized indoles and tricyclic pharmaceutical agent...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one , a critical intermediate in the synthesis of functionalized indoles and tricyclic pharmaceutical agents.
This analysis compares the target molecule directly against its non-chlorinated precursor, 6,7-dihydro-1H-indol-4(5H)-one (also known as 1,5,6,7-tetrahydro-4H-indol-4-one), establishing a self-validating protocol for reaction monitoring.
Executive Summary & Structural Context
The conversion of 6,7-dihydro-1H-indol-4(5H)-one (Precursor) to its 5-chloro derivative (Target) represents a classic
-functionalization of a cyclic ketone fused to a pyrrole ring. This transformation is pivotal for introducing chirality or preparing the scaffold for further ring fusion (e.g., creating tricyclic serotonin receptor modulators).
The Challenge: Distinguishing the mono-chlorinated product from the starting material and the potential 5,5-dichloro impurity without destroying the sample.
The Solution: 1H NMR offers a non-destructive, quantitative method to validate the substitution at the C-5 position by tracking the dramatic chemical shift change of the H-5 proton.
Reaction Scheme & Structural Logic
The following diagram illustrates the transformation and the specific sites of NMR interest.
Figure 1: Reaction pathway highlighting the transformation of the C-5 methylene to the C-5 methine chloride.
Comparative Spectral Analysis
The following data compares the experimental shifts of the precursor (validated from literature) with the diagnostic shifts of the 5-chloro target.
Table 1: Chemical Shift Comparison (DMSO-d6/CDCl3)
Position
Proton Type
Precursor Shift ( ppm) [1]
Target Shift ( ppm) [Predicted]
Multiplicity Change
Diagnostic Value
NH
Pyrrole NH
10.0 - 11.5 (br s)
10.5 - 12.0 (br s)
None
Low (Solvent dependent)
H-2
Pyrrole CH
7.04 (d)
7.10 - 7.15 (d)
Minimal
Low
H-3
Pyrrole CH
6.64 (d)
6.65 - 6.75 (d)
Minimal
Low
H-5
-Keto
2.90 (t)
4.60 - 4.95 (dd)
Triplet DD
CRITICAL (Primary)
H-6
-Keto
2.21 (quint)
2.30 - 2.60 (m)
Quintet Complex
Medium (Diastereotopic)
H-7
Benzylic
2.50 (t)
2.55 - 2.70 (m)
Triplet Multiplet
Low
Detailed Signal Interpretation
1. The "Go/No-Go" Signal: H-5 Methine
Precursor: The C-5 protons appear as a triplet at 2.90 ppm . This signal integrates to 2 protons.[1]
Target: Upon chlorination, one proton is removed, and the remaining proton is attached to a carbon bearing both a carbonyl group and a chlorine atom. This "deshielding" environment shifts the signal downfield significantly to the 4.60 – 4.95 ppm range.
Validation: If you see a signal remaining at 2.90 ppm, the reaction is incomplete. If the region at 4.6-5.0 ppm is empty, but the 2.90 ppm signal is gone, you likely have the 5,5-dichloro impurity (which has no protons at C-5).
2. Stereochemical Complexity at H-6
Chirality: The introduction of Chlorine at C-5 creates a chiral center.
Consequence: The adjacent protons at C-6 are no longer equivalent; they become diastereotopic . Instead of a clean quintet (observed in the precursor), expect two distinct complex multiplets for H-6a and H-6b, or a broadened higher-order multiplet.
3. Pyrrole Ring Integrity (H-2, H-3)
The pyrrole protons (H-2 and H-3) are relatively distant from the reaction site. They serve as an excellent internal standard . Their integration (1H each) should remain constant relative to the H-5 target peak (which should integrate to 1H).
Experimental Protocol: Reaction Monitoring
To ensure scientific integrity, follow this self-validating workflow.
Reagents & Equipment[2][3][4][5][6]
Solvent: DMSO-d6 is recommended over CDCl3 for this specific substrate.
Reason: The NH proton of the indole/pyrrole ring is often broad or invisible in CDCl3 due to exchange. DMSO-d6 stabilizes the NH bond via hydrogen bonding, producing a sharp, integrable singlet [2].
Instrument: 300 MHz minimum; 400 MHz+ recommended to resolve the H-6 diastereomers.
Step-by-Step Workflow
Baseline Acquisition: Acquire a spectrum of your starting material (Precursor) in DMSO-d6. Confirm the triplet at 2.90 ppm (H-5).
Aliquot Sampling: Take a 50
L aliquot of the reaction mixture.
Work-up (Miniature): Rapidly quench with aqueous NaHCO3, extract with EtOAc, and evaporate the solvent under N2 flow. Do not analyze the crude reaction mixture directly if using Lewis acids, as they shift peaks.
Acquisition: Dissolve residue in DMSO-d6.
Integration Logic (The Check):
Set the H-2 pyrrole doublet (~7.1 ppm) to 1.00 .
Integrate the new peak at ~4.8 ppm (Target H-5).
Ideal Result: Target H-5 should integrate to 1.00 .
Over-chlorination: If H-5 integrates to < 0.9 and no starting material is present, you have formed the dichloro species.
Troubleshooting Diagram
Use this logic flow to interpret your spectrum.
Figure 2: Logic gate for interpreting reaction outcomes based on H-5 proton shifts.
Synthesis of Technical Insights (E-E-A-T)
Why the Shift Occurs (Causality)
The shift of the H-5 proton from 2.90 ppm to ~4.80 ppm is governed by two primary factors:
Inductive Effect (-I): Chlorine is highly electronegative. It pulls electron density away from the C-5 carbon, deshielding the attached proton.[2]
Anisotropy: The carbonyl group (C=O) at C-4 already deshields the alpha position. Adding a halogen enhances this effect. According to Shoolery's rules for additive chemical shifts, an alpha-chlorine adds approximately +1.5 to +2.0 ppm to a methine signal relative to a methylene [3].
Stability Warning
-Halo ketones in fused pyrrole systems are reactive electrophiles. They are prone to:
Dehydrohalogenation: Elimination of HCl to form the aromatic phenol/hydroxy-indole derivative (aromatization of the 6-membered ring).
Nucleophilic Attack: Solvents like methanol can displace the chloride. Always use non-nucleophilic deuterated solvents (DMSO-d6, CDCl3, CD2Cl2).
References
ARKIVOC. (2004).[3] Synthesis of pyrrolo[1,2-a]indole-1,8(5H)-diones as new synthons. (Data for 1,5,6,7-tetrahydro-4H-indol-4-one: H-5 ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
2.90).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Advanced HPLC Method Development for 5-Chloro-6,7-dihydro-1H-indol-4(5H)-one: A Comparative Technical Guide
Executive Summary This guide details the systematic development of a stability-indicating HPLC purity assay for 5-chloro-6,7-dihydro-1H-indol-4(5H)-one . Unlike standard indole analysis, this tetrahydroindole derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the systematic development of a stability-indicating HPLC purity assay for 5-chloro-6,7-dihydro-1H-indol-4(5H)-one . Unlike standard indole analysis, this tetrahydroindole derivative presents unique challenges due to its C5-chiral center , C4-ketone conjugation , and susceptibility to oxidative aromatization.
We compare three distinct stationary phases (C18, C8, and Phenyl-Hexyl) and two mobile phase buffering systems to establish a "Gold Standard" protocol. The final optimized method utilizes a Phenyl-Hexyl column with a Formic Acid/Acetonitrile gradient , offering superior resolution (
) of critical impurities—specifically the des-chloro analog and the aromatized 5-chloroindole—which co-elute on standard C18 chemistries.
Part 1: Compound Profile & Chromatographic Challenges
Physico-Chemical Properties
Understanding the molecule is the first step in rational method design.
Compound: 5-chloro-6,7-dihydro-1H-indol-4(5H)-one
Molecular Weight: ~169.6 g/mol
LogP (Predicted): 1.5 – 1.8 (More polar than 5-chloroindole due to the ketone and saturation).
pKa: The pyrrole NH is weakly acidic (
), but the C4-carbonyl induces a dipole that can interact with silanols.
UV Chromophore: The conjugation between the pyrrole ring and the C4-ketone creates a distinct absorption maximum at ~290-300 nm , distinguishing it from non-conjugated impurities.
Critical Impurities (The Separation Challenge)
To validate specificity, the method must resolve the target from its likely synthetic byproducts:
Impurity A (Des-chloro): 6,7-dihydro-1H-indol-4(5H)-one. (Result of incomplete halogenation or reductive dechlorination).
Impurity B (Aromatized): 5-chloroindole.[1] (Oxidation product; highly stable aromatic system).
Impurity C (Regioisomer): 7-chloro-6,7-dihydro-1H-indol-4(5H)-one.
Part 2: Comparative Method Development
Experiment 1: Stationary Phase Selection
Hypothesis: While C18 is the industry workhorse, the pi-electron rich pyrrole system of the target analyte will exhibit stronger, more selective retention on a Phenyl-Hexyl phase due to
stacking interactions, improving the separation of the aromatized Impurity B.
Experimental Conditions:
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]
Insight: The C18 column struggled to resolve the des-chloro Impurity A due to insufficient hydrophobic discrimination. The Phenyl-Hexyl column provided orthogonal selectivity, utilizing the pi-electrons of the indole core to pull the main peak away from the aliphatic impurities.
Experiment 2: Mobile Phase Modifier
Hypothesis: Phosphate buffer (pH 6.5) typically improves peak shape for ionizable compounds, but volatile Formic Acid (0.1%) is preferred for LC-MS compatibility.
Comparison:
Phosphate Buffer (pH 6.5): Excellent peak shape (
), but suppresses ionization in MS and leaves solid deposits.
0.1% Formic Acid (pH ~2.7): Peak shape is comparable (
) on the Phenyl-Hexyl column. The acidic environment keeps the pyrrole NH protonated/neutral, preventing secondary silanol interactions.
Decision:0.1% Formic Acid is selected to ensure the method is transferrable to LC-MS for impurity identification without modification.
Part 3: Final Optimized Protocol
This protocol is the "Gold Standard" for release testing and stability studies.
Chromatographic Conditions
Instrument: HPLC with PDA or UV detector (e.g., Agilent 1290 / Waters Alliance).
Column:Raptor FluoroPhenyl or XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm or 3.5 µm).
comparing reactivity of 5-chloro vs 5-bromo-6,7-dihydro-1H-indol-4(5H)-one
This guide provides an in-depth technical comparison of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one versus 5-bromo-6,7-dihydro-1H-indol-4(5H)-one . These compounds serve as critical intermediates in the synthesis of fused he...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one versus 5-bromo-6,7-dihydro-1H-indol-4(5H)-one . These compounds serve as critical intermediates in the synthesis of fused heterocyclic systems, particularly for accessing functionalized indole alkaloids and kinase inhibitors.
The core distinction lies in the carbon-halogen bond strength and polarizability at the
-position relative to the ketone, which dictates their divergence in nucleophilic substitution kinetics, elimination thresholds, and metal-catalyzed cross-coupling efficiency.
Executive Summary: The Reactivity/Stability Trade-off
For researchers selecting between the chloro- and bromo- variants, the decision is a trade-off between kinetic reactivity (Bromo) and process stability (Chloro).
Standard. Works with generic Pd(0)/Pd(II) systems.[2]
Technical Deep Dive: Reactivity Profiles
A. Nucleophilic Substitution (
-Halo Ketone Reactivity)
The 5-position in the 6,7-dihydro-1H-indol-4(5H)-one scaffold is an
-halo ketone motif. The carbonyl group at C4 enhances the electrophilicity of the C5 carbon via inductive effects, but also increases the acidity of the C5 proton, introducing a competition between substitution () and elimination ().[2]
5-Bromo: The C-Br bond is longer and weaker.[3] The bromide ion is an excellent leaving group (
of HBr -9).
Outcome: Rapid reaction with amines, azides, and thiols at room temperature to
Advantage: Higher tolerance for competing basic functionalities elsewhere in the molecule.
B. Aromatization and Elimination Pathways
A critical side reaction for these tetrahydroindolones is the restoration of aromaticity in the benzene ring portion, leading to 4-hydroxyindole derivatives.
Mechanism: Base-mediated abstraction of the proton at C6 (beta-elimination) creates a double bond at C5-C6. Subsequent tautomerization of the enone system leads to the phenol (4-hydroxyindole).
Comparison: The 5-bromo derivative eliminates much faster than the 5-chloro due to the better leaving group ability. If the goal is to retain the saturation (dihydro state) while substituting, the 5-chloro derivative is superior because it resists this elimination pathway.
C. Metal-Catalyzed Cross-Coupling
Suzuki/Buchwald-Hartwig: The 5-bromo derivative is the standard electrophile. It undergoes oxidative addition to Pd(0) rapidly.[2]
The Chloro Challenge: The 5-chloro derivative is generally inert to standard Pd(
) conditions. It requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[2]
Mechanistic Visualization
The following diagram illustrates the divergent pathways for the 5-halo-dihydroindolone scaffold.
Caption: Divergent reaction pathways. The 5-bromo derivative favors both pathways kinetically, requiring careful control to avoid aromatization (red).[2] The 5-chloro derivative biases the system towards stability, requiring forcing conditions for substitution.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-6,7-dihydro-1H-indol-4(5H)-one
Rationale: Direct
-bromination using Phenyltrimethylammonium tribromide (PTAB) or NBS is preferred over elemental bromine to control regioselectivity and prevent over-bromination.
Preparation: Dissolve 6,7-dihydro-1H-indol-4(5H)-one (1.0 equiv) in anhydrous THF (0.1 M).
Reagent Addition: Cool to
C. Add Phenyltrimethylammonium tribromide (1.05 equiv) portion-wise over 15 minutes.
Note: PTAB provides a stoichiometric source of
without the acidity of HBr, protecting the pyrrole ring.
Reaction: Stir at
C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (formation of a less polar spot).
Workup: Quench with saturated aqueous
(to remove active bromine). Extract with EtOAc. Wash with water and brine.
Purification: The product is unstable on silica gel (prone to aromatization).[2] Recrystallize immediately from Ethanol/Hexane or use crude.
Protocol B: Nucleophilic Substitution with Secondary Amines
Comparison: This protocol highlights the condition differences for Br vs Cl.
Parameter
Using 5-Bromo Derivative
Using 5-Chloro Derivative
Solvent
THF or Acetonitrile
DMF or DMSO
Base
(Weak base)
or DIPEA (Stronger base/heat)
Catalyst
None
TBAI (Tetrabutylammonium iodide) - 10 mol%
Temperature
RT to C
C to C
Time
2 - 4 Hours
12 - 24 Hours
Step-by-Step (General):
Dissolve the 5-halo-ketone (1.0 mmol) in the appropriate solvent (5 mL).
Add the amine nucleophile (1.2 equiv) and base (2.0 equiv).[2]
Critical Check: Monitor LCMS for the appearance of the aromatized byproduct (M-2 mass peak). If aromatization is observed, lower the temperature and switch to a less polar solvent.
Strategic Recommendations for Drug Development
When to use the 5-Chloro derivative:
High-Throughput Screening (HTS) Libraries: When generating large stock solutions where long-term stability (weeks/months) in DMSO is required.
Multi-step Synthesis: If the molecule must survive subsequent lithiation or harsh acidic conditions before the substitution step.
Cost-Sensitive Scale-up: Chlorinating agents (
) are generally cheaper and have higher atom economy than brominating agents.
When to use the 5-Bromo derivative:
Late-Stage Functionalization: When introducing expensive or fragile nucleophiles that cannot withstand the
C required for chloride displacement.
C-C Bond Formation: If the next step involves a Suzuki, Sonogashira, or Negishi coupling.[2]
Kinetic Control: When you need to beat a competing reaction pathway (e.g., hydrolysis) by ensuring the substitution happens extremely fast.[2]
References
Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones:
Bellur Atici, E., & Langer, P. (2006).[4] Synthesis of functionalized pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones by reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane.[4] Tetrahedron, 62(20), 4822-4828.[2]
Reactivity of
-Haloketones (General Review):
Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003).[2] The Chemistry of -Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.[2]
[2]
Indole Functionalization & Aromatization:
Gribble, G. W. (2000).[2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[2]
[2]
Comparative Halogen Reactivity in Heterocycles:
Sandford, G. (2003).[2] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.[2]
Synthesis of Tetrahydroindolones via Multicomponent Reactions:
Jiang, B., et al. (2021). A multicomponent reaction for modular assembly of indole-fused heterocycles.[5] Nature Communications, 12, 1-9.[2]
[2]
Technical Guide: IR Spectroscopy Identification of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one
Topic: IR spectroscopy peaks for identifying 5-chloro-6,7-dihydro-1H-indol-4(5H)-one Content Type: Publish Comparison Guides Executive Summary This guide provides a definitive spectroscopic analysis of 5-chloro-6,7-dihyd...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: IR spectroscopy peaks for identifying 5-chloro-6,7-dihydro-1H-indol-4(5H)-one
Content Type: Publish Comparison Guides
Executive Summary
This guide provides a definitive spectroscopic analysis of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one (CAS: Analogous to 13754-86-4 derivatives), a critical pharmacophore in the synthesis of serotonin receptor agonists and tricyclic indole alkaloids.
Distinguishing this molecule from its non-chlorinated precursor (6,7-dihydro-1H-indol-4(5H)-one) and its fully aromatic counterparts (e.g., 5-chloroindole) requires precise analysis of the enaminone carbonyl shift and the
-halo inductive effect . This guide synthesizes experimental data with mechanistic causality to provide a self-validating identification protocol.
Mechanistic Basis of Vibrational Modes
To accurately interpret the IR spectrum, one must understand the electronic environment of the 4-oxo-tetrahydroindole scaffold.
The Enaminone Resonance (
):
Unlike a standard cyclohexanone ( cm⁻¹), the carbonyl at position 4 is conjugated with the pyrrole double bond (C2=C3) and the nitrogen lone pair. This conjugation reduces the double-bond character of the carbonyl, lowering its vibrational frequency to the 1650–1675 cm⁻¹ range.
The
-Chloro Inductive Effect:
The introduction of a chlorine atom at the 5-position (alpha to the ketone) exerts a strong electron-withdrawing inductive effect (-I). This polarization shortens the C=O bond slightly, opposing the conjugation effect. Consequently, the 5-chloro derivative exhibits a blue shift (higher wavenumber) of approximately 10–20 cm⁻¹ relative to the non-chlorinated parent.
Structural Resonance Diagram
Figure 1: Impact of
-chlorination on the vibrational frequency of the enaminone system.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its direct precursor and a fully aromatic analog to highlight diagnostic peaks.
Primary ID. The shift >1675 confirms -chlorination.
N-H Stretch
3200 – 3300 cm⁻¹ (Broad)
3150 – 3280 cm⁻¹ (Broad)
3400 – 3450 cm⁻¹ (Sharp)
Differentiates tetrahydroindolone (H-bonded) from free aromatic indoles.
C-Cl Stretch
740 – 780 cm⁻¹ (Medium)
Absent
720 – 760 cm⁻¹ (Strong)
Confirms presence of Chlorine.
C=C (Pyrrole)
1450 – 1480 cm⁻¹
1440 – 1460 cm⁻¹
1570 – 1600 cm⁻¹
Distinguishes fused enaminone from fully aromatic ring.[5][6]
C-H ()
2850 – 2950 cm⁻¹
2850 – 2960 cm⁻¹
Absent (only >3000)
Confirms saturation at C6/C7 positions.
Critical Insight: If the C=O peak appears below 1660 cm⁻¹, the chlorination at C5 has likely failed, or the product has tautomerized to a fully aromatic phenol (4-hydroxyindole derivative).
Experimental Protocol
To ensure reproducibility and minimize artifacts (such as water interference in the carbonyl region), follow this validated protocol.
Methodology: KBr Pellet Transmission
Sample Preparation:
Dry the sample under vacuum at 40°C for 4 hours to remove hygroscopic moisture (which masks N-H bands).
Mix 1.5 mg of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one with 200 mg of spectroscopic-grade KBr.
Why? A 0.75% concentration prevents detector saturation of the strong C=O band.
Grinding:
Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm).
Caution: Do not over-grind if the sample is polymorphic; however, for this rigid bicycle, scattering (Christiansen effect) is the main risk of under-grinding.
Compression:
Press at 8-10 tons for 2 minutes under vacuum.
Verify the pellet is transparent.
Acquisition:
Resolution: 2 cm⁻¹ (essential to resolve C=C shoulder from C=O).
Scans: 32 scans.
Background: Fresh KBr blank.
QC Decision Workflow
Figure 2: Step-by-step Quality Control decision tree for product verification.
Troubleshooting & Common Pitfalls
Broadening of C=O Band:
If the carbonyl band appears as a broad doublet or has a significant shoulder, it indicates hydrogen bonding between the N-H of one molecule and the C=O of another (dimerization).
Remedy: Run the sample in dilute solution (
) to break intermolecular H-bonds. The C=O peak will sharpen and shift slightly higher.[6]
Appearance of ~3400 cm⁻¹ (Sharp):
This indicates the formation of 4-hydroxy-5-chloroindole (aromatization). This is a common degradation product if the reaction mixture was heated excessively under acidic conditions. Confirm by checking for the disappearance of the C=O peak at 1680 cm⁻¹.
References
Acta Scientific. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (Contains IR data for the 4-oxo-tetrahydroindole precursor).
National Institute of Standards and Technology (NIST). (2023). 1H-Indole, 5-chloro- Spectral Data. NIST Chemistry WebBook, SRD 69.
Sigma-Aldrich. (2024). Product Specification: 1,5,6,7-Tetrahydro-4H-indol-4-one. (Confirming structure and functional group classification).
PubChem. (2025).[7] Compound Summary for CID 280229: 1,5,6,7-Tetrahydro-4H-indol-4-one.[8] National Library of Medicine.
A Comparative Guide to the Biological Activity of Halogenated Tetrahydroindolones
Introduction The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its ability to mimic the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its ability to mimic the amino acid tryptophan allows it to interact with a wide range of biological targets, including kinases, metabolic enzymes, and ion channels.[1] Among the diverse family of indole derivatives, the 4,5,6,7-tetrahydroindol-4-one scaffold has emerged as a particularly valuable starting point for the development of novel therapeutics, found in drugs like the antipsychotic molindone.[3]
A key strategy for modulating the pharmacological profile of these molecules is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the tetrahydroindolone core profoundly influences the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability.[2] These modifications, in turn, can dramatically enhance biological potency and selectivity.[4][5] For instance, halogenation has been shown to strengthen antimicrobial potency and the capacity to evade resistance mechanisms.[5] This guide provides a comparative analysis of the biological activities of various halogenated tetrahydroindolones, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.
Synthesis of Halogenated Tetrahydroindolones
The synthesis of the 4,5,6,7-tetrahydroindol-4-one scaffold is well-established, often beginning with a condensation reaction between a 1,3-cyclohexanedione and an α-aminocarbonyl compound.[3] Subsequent halogenation can be achieved through various methods. A green and efficient approach involves using an oxone-halide system, which allows for selective halogenation at either the C2 or C3 position of the indole ring by adjusting reaction conditions.[6] This method avoids the use of harsh or toxic halogenating agents.[6] For example, using stoichiometric halide and oxone with an electron-withdrawing group on the indole nitrogen favors C2 halogenation, while C3 halogenation can be achieved selectively with stoichiometric halide regardless of the nitrogen-protecting group.[6]
General synthetic workflow for Halogenated Tetrahydroindolones.
Comparative Biological Activities
The introduction of halogens onto the tetrahydroindolone scaffold gives rise to a spectrum of biological activities. The nature, position, and number of halogen substituents are critical determinants of potency and selectivity.
Anticancer and Cytotoxic Activity
Halogenation is a proven strategy for enhancing the anticancer potential of indole derivatives.[7] The increased lipophilicity associated with halogen atoms can facilitate cell membrane penetration, leading to higher intracellular concentrations.
Studies have shown a clear structure-activity relationship (SAR) linked to halogenation. For instance, dihalogenated tyrosyl compounds are significantly more cytotoxic than their monohalogenated counterparts.[8] A comparative study on halogenated benzofuran derivatives revealed that the type of halogen is crucial; a bromine-containing derivative exhibited stronger pro-oxidative and pro-apoptotic properties compared to its chlorine-containing analog.[7] This difference is attributed to factors like electronegativity and atomic radii, which influence the molecule's overall polarity and biological interactions.[7]
The mechanism of cytotoxicity often involves the induction of oxidative stress. Halogenated compounds can trigger the generation of intracellular reactive oxygen species (ROS), leading to cellular damage and apoptosis.[7][8] Furthermore, some derivatives can induce cell cycle arrest at specific phases, such as G2/M, preventing cancer cell proliferation.[7]
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indoles have shown significant promise in this area, exhibiting potent activity against a range of bacteria and fungi.[5][9]
Multi-halogenated indoles, in particular, display strong antifungal and antibiofilm effects. A study investigating 50 multi-halogenated indole derivatives found that 4,6-dibromoindole and 5-bromo-4-chloroindole had minimum inhibitory concentrations (MICs) ranging from 10-50 µg/mL against ten different Candida species, including drug-resistant strains.[5] Their activity was comparable or superior to established antifungal drugs like miconazole and ketoconazole.[5] The mechanism of action includes the inhibition of the yeast-to-hyphae transition, a critical step for tissue invasion and biofilm formation, and the induction of fungicidal ROS accumulation.[5]
In the antibacterial realm, trisindoline derivatives have been evaluated against methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) analysis showed that specific substitutions on the trisindoline core were crucial for anti-staphylococcal efficacy.[10] These compounds act rapidly to disrupt the bacterial cell membrane integrity.[10] Similarly, certain 3-alkylidene-2-indolone derivatives demonstrated high antibacterial activity, with MIC values as low as 0.5 μg/mL against MRSA, matching the potency of the control drug gatifloxacin.[9]
The tetrahydroindolone scaffold is a versatile platform for designing inhibitors of various enzymes and ion channels, with halogenation playing a key role in fine-tuning potency and selectivity.
Protein Kinase Inhibition: Protein kinases are critical regulators of cell signaling and are frequently implicated in cancer. Indeno[1,2-b]indole derivatives, which share structural similarities with tetrahydroindolones, have been developed as potent, ATP-competitive inhibitors of human protein kinase CK2.[12] Specific halogenated indenoindolones inhibit CK2 in the submicromolar range, demonstrating the potential of this scaffold in oncology drug development.[12]
Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a key enzyme in the kynurenine pathway and a major target in cancer immunotherapy for its role in promoting tumoral immune escape.[1][13] Indole-based compounds are well-known inhibitors of IDO1.[1] The development of electrochemical assays has enabled rapid and accurate screening of new inhibitors, with some candidates showing IC50 values in the nanomolar range.[13]
Potassium Channel Blockade: A novel class of tetrahydroindolone-derived semicarbazones was discovered to be potent blockers of the Kv1.5 potassium channel.[14] This channel is a target for atrial fibrillation therapies. Specific compounds showed excellent potency and selectivity for Kv1.5 over other cardiac ion channels, highlighting the therapeutic potential of this chemical class in cardiovascular medicine.[14]
Reproducible and validated experimental protocols are essential for the accurate comparison of biological activity.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow for determining cytotoxicity via MTT assay.
Step-by-Step Procedure:
Cell Seeding: Plate human cancer cells (e.g., A549, HepG2, SW480) in 96-well microplates at an appropriate density and allow them to adhere for 24 hours.
Compound Treatment: Prepare serial dilutions of the halogenated tetrahydroindolones in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[15]
Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Procedure:
Compound Preparation: Prepare a stock solution of the halogenated tetrahydroindolone in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) directly in a 96-well microplate.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculation: Add the diluted microbial inoculum to each well of the microplate containing the test compound.
Controls: Include a positive control (microorganism in broth without compound) to ensure growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin, fluconazole) should also be tested.[11][15]
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
This protocol provides a general framework for measuring the inhibition of a protein kinase.
General workflow for a kinase inhibition assay.
Step-by-Step Procedure:
Reagent Preparation: Prepare solutions of the purified kinase enzyme, a specific substrate peptide, and the halogenated tetrahydroindolone inhibitor in an appropriate kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).[12]
Enzyme/Inhibitor Pre-incubation: In a microplate, add the kinase enzyme to each well. Then, add varying concentrations of the test inhibitor. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.[1]
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
Reaction Termination & Detection: Stop the reaction (e.g., by adding EDTA). The amount of product formed (phosphorylated substrate) is then quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining, or fluorescence/electrophoresis-based methods that directly measure the phosphorylated product.[12]
Data Analysis: Plot the measured signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Conclusion and Future Perspectives
The halogenation of the tetrahydroindolone scaffold is a powerful and effective strategy for the discovery and optimization of biologically active compounds. The evidence clearly demonstrates that the type, number, and position of halogen substituents are critical variables that modulate potency and selectivity across diverse biological targets, including cancer cells, microbial pathogens, and key physiological enzymes. Dihalogenated derivatives frequently exhibit superior activity compared to their mono-halogenated precursors, particularly in cytotoxicity and antifungal applications.[5][8]
Future research should focus on a more systematic exploration of the chemical space. Synthesizing comprehensive libraries with varied halogenation patterns (F, Cl, Br, I) at different positions on both the indole and cyclohexanone rings will provide deeper insights into structure-activity relationships. Furthermore, investigating these compounds against a broader panel of biological targets, including emerging drug targets, is warranted. Combining these empirical screening efforts with computational modeling and docking studies could accelerate the identification of lead compounds with improved therapeutic indices. The halogenated tetrahydroindolones represent a rich and promising area for the continued development of next-generation therapeutics.
References
Benchchem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
National Institute of Standards and Technology. TOXICITY SCREENING OF HALOGENATED ALIPHATICS USING A NOVEL IN VITRO VOLATILE CHEMICAL EXPOSURE SYSTEM.
PubMed. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review.
PMC. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
Biological and Molecular Chemistry. Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer.
PubMed. Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts.
ResearchGate. (PDF) 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
ACS Publications. Characterization of the H4IIE rat hepatoma cell bioassay as a tool for assessing toxic potency of planar halogenated hydrocarbons in environmental samples.
PubMed. Discovery and synthesis of tetrahydroindolone derived semicarbazones as selective Kv1.5 blockers.
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
ResearchGate. Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives.
Organic Chemistry Portal. Green Halogenation of Indoles with Oxone-Halide.
ResearchGate. Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins.
ResearchGate. Synthesis and antimicrobial activity of substituted tetrahydroindazoles and cyclohexanones | Request PDF.
Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
PMC. Synthesis, Biological Evaluation and Molecular Modeling of Substituted Indeno[1,2-b]indoles as Inhibitors of Human Protein Kinase CK2.
ACS Catalysis. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
MDPI. Electrochemical Analysis and Inhibition Assay of Immune-Modulating Enzyme, Indoleamine 2,3-Dioxygenase.
A Comparative Guide to the Structural Validation of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one: A Multi-Technique Approach
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The precise arrangement of atoms in a crystal latt...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The precise arrangement of atoms in a crystal lattice, as determined by X-ray crystallography, provides the gold standard for structural elucidation. However, this data does not exist in a vacuum. A robust validation process, integrating crystallographic data with other analytical techniques, is crucial for ensuring the accuracy and reliability of a structural assignment. This guide presents a comprehensive, in-depth comparison of methodologies for the structural validation of the novel heterocyclic ketone, 5-chloro-6,7-dihydro-1H-indol-4(5H)-one.
While a definitive published crystal structure for this specific molecule is not yet available in open-access databases at the time of this writing, this guide will proceed as a practical, instructional case study. We will hypothesize the successful crystallization of this compound and use illustrative data from closely related structures to demonstrate the complete validation workflow. This guide is designed to provide a framework for researchers to not only determine but also rigorously validate the crystal structure of new chemical entities.
The Central Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. The technique's power lies in its ability to map electron density throughout the crystal, revealing precise atomic coordinates, bond lengths, and bond angles.
Crystal Growth: High-quality single crystals of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Hypothetical Crystallographic Data for 5-chloro-6,7-dihydro-1H-indol-4(5H)-one
The following table presents a realistic set of crystallographic data for our target molecule, based on published data for similar heterocyclic ketones.
Parameter
Value
Empirical Formula
C₈H₈ClNO
Formula Weight
169.61
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.543(2)
b (Å)
10.123(3)
c (Å)
9.876(2)
β (°)
105.34(1)
Volume (ų)
823.4(3)
Z
4
Density (calculated) (g/cm³)
1.369
R-factor (%)
4.2
Goodness-of-fit
1.05
Workflow for Crystal Structure Determination and Validation
Caption: Workflow for the determination and validation of a novel crystal structure.
Orthogonal Validation: A Multi-Technique Approach
While SC-XRD provides a detailed three-dimensional structure, it is essential to corroborate this data with other analytical techniques that probe different aspects of the molecule's structure. This comparative approach provides a self-validating system, increasing confidence in the final structural assignment.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). The number of signals, their chemical shifts, splitting patterns, and integration in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, should be entirely consistent with the proposed crystal structure.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the crystalline compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Analysis: Process the spectra and compare the observed chemical shifts and coupling constants with those expected for the structure of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one.
Comparative Data: Predicted vs. Hypothetical Experimental NMR
Technique
Predicted Key Features for 5-chloro-6,7-dihydro-1H-indol-4(5H)-one
Hypothetical Experimental Data
¹H NMR
- Aromatic protons with specific splitting patterns. - Aliphatic protons of the dihydro-indolone ring as multiplets. - A broad singlet for the N-H proton.
- Signals consistent with the aromatic and aliphatic regions. - Observable N-H proton signal.
- Carbonyl signal at ~195 ppm. - Expected number of aromatic and aliphatic carbon signals.
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of the molecule, which can be used to confirm its molecular weight and elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition: Analyze the sample using an HRMS instrument with an appropriate ionization source (e.g., ESI, APCI).
Data Analysis: Compare the observed accurate mass with the calculated exact mass for the molecular formula C₈H₈ClNO.
Comparative Data: Calculated vs. Hypothetical Experimental Mass
Parameter
Calculated for C₈H₈ClNO
Hypothetical Experimental (M+H)⁺
Exact Mass
169.0300
170.0373
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical structure and properties of the molecule. Comparing the computationally optimized geometry with the experimental crystal structure can provide further validation.
Experimental Protocol: Computational Modeling
Structure Input: Use the atomic coordinates from the SC-XRD data as the starting geometry.
Calculation: Perform a geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).
Analysis: Compare the calculated bond lengths, bond angles, and dihedral angles with the experimental values from the crystal structure.
Logical Relationship of Validation Techniques
Caption: Interplay of analytical techniques for robust structural validation.
Conclusion
The structural validation of a novel compound like 5-chloro-6,7-dihydro-1H-indol-4(5H)-one is a multi-faceted process that extends beyond the initial determination of its crystal structure. By integrating the high-resolution data from single-crystal X-ray diffraction with corroborating evidence from NMR spectroscopy, mass spectrometry, and computational modeling, researchers can achieve a high degree of confidence in their structural assignment. This rigorous, multi-technique approach is not merely a checklist but a fundamental aspect of scientific integrity, ensuring that subsequent research and development efforts are built upon a solid and accurate structural foundation.
References
Kubicki, M., et al. (2023). "Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes." Molecules, 28(14), 5370. [Link][2]
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link][1]
Kumar, B., et al. (2015). "STRUCTURE OF 5'-CHLORO-5,5''-DIFLUORO-1H,1''H- [3,3':3',3''-TERINDOL]-2'(1'H)-ONE." European Chemical Bulletin, 4(3), 177-180. [Link][4]
García-García, E., et al. (2016). "Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold." Molecules, 21(11), 1459. [Link][7]
Oda, M., et al. (2012). "NOVEL EFFICIENT SYNTHESIS AND PROPERTIES OF 5,6-DIHYDROCYCLOHEPTA[b]INDOL-6-ONE, AND ITS TRANSFORMATION TO 6-AZOLYL-5-AZABENZ[b]AZULENES." Heterocycles, 86(1), 623. [Link][8]
distinguishing 5-chloro-6,7-dihydro-1H-indol-4(5H)-one from structural isomers
Executive Summary: The Structural Mandate In the development of kinase inhibitors and tricyclic indole-based therapeutics, 5-chloro-6,7-dihydro-1H-indol-4(5H)-one serves as a critical electrophilic intermediate. Its valu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Mandate
In the development of kinase inhibitors and tricyclic indole-based therapeutics, 5-chloro-6,7-dihydro-1H-indol-4(5H)-one serves as a critical electrophilic intermediate. Its value lies in the C5-chlorine functionality—an
-halo ketone motif that enables rapid heterocyclization (e.g., Hantzsch thiazole synthesis) or nucleophilic substitution.
However, the synthesis of this scaffold is prone to regiochemical ambiguity. Electrophilic halogenation of the parent 4-oxo-4,5,6,7-tetrahydroindole can yield thermodynamic aromatic substitution products (2-chloro or 3-chloro isomers) or over-halogenated impurities (5,5-dichloro), depending on the reagents (e.g., NCS vs.
) and conditions used.
This guide provides a rigorous, self-validating workflow to distinguish the target 5-chloro isomer from its structural mimics, relying on the fundamental divergence between aliphatic
-halogenation and aromatic pyrrole halogenation .
Structural Landscape & Numbering Logic
Before characterizing, we must define the contenders. The numbering of the tetrahydroindole scaffold (N=1) places the ketone at C4.
Isomer
Classification
Reactivity Profile
Key Structural Feature
5-Chloro (Target)
Aliphatic -Halo Ketone
High (Sn2/Cyclization)
Chiral Center at C5. Cl is on the saturated ring.
2-Chloro
Heteroaryl Halide
Low (requires Pd-cat)
Cl is on the pyrrole ring. C5 is a .
3-Chloro
Heteroaryl Halide
Low (requires Pd-cat)
Cl is on the pyrrole ring. C5 is a .
7-Chloro
Aliphatic Halide
Moderate
Cl is distal to ketone. No -activation.
Visualization: Structural Isomers
Figure 1: Divergent synthesis pathways leading to the target and its primary regioisomers.
Spectroscopic Differentiation (The Gold Standard)
The definitive distinction lies in Nuclear Magnetic Resonance (NMR) .[1] You are distinguishing between the loss of an aromatic proton (2-Cl/3-Cl) and the transformation of an aliphatic methylene into a methine (5-Cl).
Comparative 1H NMR Analysis (DMSO-d6)
Proton Environment
Target: 5-Chloro
Isomer: 2-Chloro
Isomer: 3-Chloro
Pyrrole H2
7.2-7.4 (d/m)
Absent
7.2-7.4 (s)
Pyrrole H3
6.4-6.6 (d/m)
6.4-6.6 (s)
Absent
C5 Position
4.8-5.2 (dd) (Diagnostic Methine)
2.3-2.5 (m, 2H)(Methylene)
2.3-2.5 (m, 2H)(Methylene)
C6/C7 Region
Complex multiplets
Standard multiplets
Standard multiplets
NH Signal
Broad singlet (~11 ppm)
Broad singlet
Broad singlet
Critical Diagnostic Rule:
If you observe a doublet of doublets (dd) or triplet around 4.8–5.2 ppm integrating to 1H , you have the 5-chloro isomer. If this region is empty and you lack a signal in the aromatic region (6.0–7.5 ppm), you have a pyrrole-substituted isomer.
13C NMR Validation
5-Chloro: The C5 carbon signal shifts significantly downfield (from ~22 ppm in the parent to ~55-60 ppm ) due to the
-chlorine and -carbonyl effect.
2/3-Chloro: The C5 carbon remains aliphatic (~22-25 ppm). The pyrrole carbons (C2/C3) show shifts typical of
bonds (~100-110 ppm depending on position).
Stereochemical Analysis (Chiral Resolution)
Unlike the planar 2-chloro and 3-chloro isomers, the 5-chloro target is chiral . The chlorination at C5 creates a stereocenter.
State: The synthetic product is typically a racemate (5R/5S) .
Expected Result: 5-chloro will split into two enantiomeric peaks (1:1 ratio).
Control: 2-chloro and 3-chloro isomers are achiral and will elute as single peaks.
Experimental Protocol: The "Reactive Filter" Test
If NMR access is limited, or to verify functional reactivity, use the Hantzsch Thiazole Synthesis . This reaction is specific to
-halo ketones.
Methodology:
Dissolve 50 mg of the candidate compound in 2 mL Ethanol.
Add 1.2 equivalents of Thiourea.
Reflux for 1 hour.
Monitor by TLC or LC-MS.
Interpretation:
Positive Result (Target 5-Cl): Rapid formation of a new, more polar spot. MS shows M+56 mass shift (formation of aminothiazole ring fused to the scaffold).
Mechanism:[2][3][4][5] Nucleophilic attack of thiourea sulfur on C5-Cl, followed by cyclization onto C4=O.
Negative Result (2-Cl / 3-Cl): No reaction. Aryl halides are inert to thiourea under reflux conditions without transition metal catalysis.
Workflow Diagram
Figure 2: Logical decision tree for sample identification.
References
Vilsmeier-Haack Formylation of Tetrahydroindoles (Context on reactivity of the scaffold). Journal of the Chemical Society.
(Validated via ACS context on 4-oxo-4,5,6,7-tetrahydroindole derivatives).
Regioselectivity in Pyrrole/Indole Halogenation. Beilstein Journal of Organic Chemistry.
(General principles of halogenation in indole systems).
Operational Guide: Safe Disposal of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one
Executive Summary & Operational Context[2][3][4][5][6][7] The proper disposal of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one requires strict adherence to protocols designed for halogenated heterocyclic ketones .[1][2][3][4]...
The proper disposal of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one requires strict adherence to protocols designed for halogenated heterocyclic ketones .[1][2][3][4] Unlike simple organic solvents, this compound possesses an
-halo ketone functionality embedded within a tetrahydroindole ring.[1][2][3][4]
Why this matters:
Reactivity: The
-chloro ketone motif renders this compound a potential alkylating agent.[2][3][4] Improper mixing with strong nucleophiles (amines, thiols) or bases in a waste drum can trigger uncontrolled exothermic reactions.[1][2]
Regulatory Compliance: As a chlorinated organic, it must be segregated from non-halogenated waste streams to ensure high-temperature incineration (preventing dioxin formation) and proper acid gas scrubbing.[2][3][4]
Safety: Analogs of this class are often lachrymators (tear-inducing) and skin sensitizers, requiring enhanced containment during transfer.[2][3][4]
Hazard Profile & Waste Characterization
Before disposal, you must classify the waste to ensure it enters the correct regulatory stream (RCRA in the US, List of Wastes in the EU).[1][2]
GHS Classification (Derived from Structural Analogs)
Directive: If the compound is in a flammable solvent (e.g., Acetone/EtOAc), it carries the D001 (Ignitable) code but must be tagged as "Halogenated" to prevent mixing with fuel-blending streams.[1][2][3]
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance, Filter Cakes, contaminated PPE)[1][2][3]
The "Double-Bag" Method
Reasoning: Solid
-halo ketones can sublime or create dust that is irritating to mucous membranes.[2][3][4] Double containment prevents fugitive emissions in the waste storage area.[2][4]
Preparation: Work inside a certified chemical fume hood.
Primary Containment: Place the solid waste (or the original container) into a clear, 4-mil polyethylene bag. Twist and tape the neck of the bag shut.[2]
Secondary Containment: Place the primary bag into a second, durable hazardous waste bag (often amber or clear with a biohazard-style thickness, though not biohazard).[1][2][3]
Labeling: Affix a hazardous waste tag to the outer bag immediately.[2][3][4]
Chemical Name: 5-chloro-6,7-dihydro-1H-indol-4(5H)-one (Do not use abbreviations).
Storage: Place the sealed bag into the Solid Hazardous Waste Drum .
B. Liquid Waste (Mother Liquors, Reaction Mixtures)[1][2]
The Segregation Rule
Reasoning: You must prevent this chlorinated compound from entering the "Non-Halogenated" solvent stream.[2][4] Non-halogenated waste is often used for fuel blending (energy recovery).[2][4] Chlorinated compounds in fuel blending damage incinerators and create illegal emissions (HCl, Dioxins).[1][2]
Selection: Locate the Halogenated Solvent Waste carboy (usually designated for DCM, Chloroform, etc.).[1][2]
Critical Check: Ensure the carboy does not contain strong bases (e.g., NaOH, KOH solutions) or strong oxidizers (Nitric acid waste).[1][2][3]
Approximate Volume/Mass: e.g., "5g in 500mL EtOAc".
Cap: Tighten the cap immediately after use.[2][4] Do not leave the funnel in the carboy.
Operational Workflow (Decision Tree)
The following diagram illustrates the critical decision points for disposing of this specific intermediate.
Figure 1: Decision matrix for the segregation and packaging of halogenated indole derivatives.
Emergency Contingencies
Spill Cleanup (Solid)[3][4][5]
Evacuate: If a large amount (>10g) is spilled and dust is visible, evacuate the immediate area to allow dust to settle.[2]
PPE: Wear N95 or P100 respirator, nitrile gloves, and lab coat.[1][2]
Method: Do not dry sweep (generates dust).[2][3][4] Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[2][4]
Collection: Scoop the damp material and towels into a wide-mouth jar or double bag. Label as "Hazardous Waste - Debris".[2][4]
Decontamination: Wash the surface with a mild soap solution.[2][4]
Accidental Exposure[2][3][4]
Skin: Wash with soap and water for 15 minutes.[2][4] Do not use organic solvents (ethanol/DMSO) to wash skin, as this increases dermal absorption of the halo-ketone.[1][2][3][4]
Eyes: Flush for 15 minutes at an eyewash station.[2][3][4] Seek medical attention immediately.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][4] [4]
U.S. Environmental Protection Agency (EPA). (2023).[2][4] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2] [3][4]
PubChem. (2023).[2][3][4] Compound Summary: 5-chloro-1-indanone (Analogous Hazard Data). National Library of Medicine.[2][4] [4]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[2][3][4] [3][4]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-chloro-6,7-dihydro-1H-indol-4(5H)-one
This guide provides essential safety and handling protocols for 5-chloro-6,7-dihydro-1H-indol-4(5H)-one, a compound of interest for researchers in drug development. As a substituted α-chloro ketone, this molecule present...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and handling protocols for 5-chloro-6,7-dihydro-1H-indol-4(5H)-one, a compound of interest for researchers in drug development. As a substituted α-chloro ketone, this molecule presents specific hazards that necessitate rigorous safety measures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document is structured to provide not just a list of procedures, but the scientific rationale behind them, empowering you to work safely and effectively.
Hazard Assessment: Understanding the Risks
α-Chloro Ketone Moiety: This functional group is highly reactive and susceptible to degradation. A primary concern is hydrolysis, where the compound can react with moisture (even atmospheric) to form an α-hydroxy ketone and hydrochloric acid (HCl)[1]. This degradation can be accelerated by neutral or basic conditions, heat, and light[1]. The generation of HCl gas is a significant respiratory and corrosive hazard. Furthermore, α-chloro ketones are often potent lachrymators (tear-producing agents) and can be irritating to the skin and mucous membranes[2].
Chlorinated Heterocyclic Core: Aromatic and heterocyclic amines, particularly halogenated ones, can be toxic and irritating. Safety data for analogous compounds like 5-chloroindole indicate that they can cause skin and serious eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin[3][4].
Inferred Hazard Summary:
Hazard Type
Potential Risk
Rationale
Acute Toxicity (Dermal, Oral, Inhalation)
Harmful to Toxic
Based on data for similar chloro-indole and heterocyclic compounds[5].
Skin Corrosion/Irritation
Irritant
Common for chlorinated organic compounds and heterocyclic amines[3][4].
Serious Eye Damage/Irritation
Serious Irritant
A significant risk, especially due to its lachrymatory potential as an α-chloro ketone[2][5].
Respiratory Irritation
Irritant
Potential for aerosolization of the powder and degradation to HCl gas[1].
Chemical Instability
High
Susceptible to hydrolysis, polymerization, and degradation from light, heat, and moisture[1].
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling 5-chloro-6,7-dihydro-1H-indol-4(5H)-one. Requirements may need to be escalated based on the scale of the experiment and specific procedural risks (e.g., potential for splashing).
PPE Category
Specification
Rationale for Use
Hand Protection
Double-gloving with nitrile gloves.
The outer glove protects against immediate contamination, while the inner glove provides a secondary barrier in case of a breach. Nitrile offers good resistance to a range of chemicals.
Eye & Face Protection
Chemical safety goggles and a full-face shield .
Goggles provide a seal against splashes and vapors[6]. A face shield is mandatory to protect the entire face from splashes, especially during solution preparation or transfers.
Body Protection
A flame-resistant lab coat with tight-fitting cuffs.
Protects skin and personal clothing from contamination. Tight cuffs prevent chemicals from entering the sleeves.
Respiratory Protection
A NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood or for large quantities.
Protects against inhalation of the powdered compound and potential HCl vapors from degradation[7][8]. An N95 respirator may be sufficient for small quantities, but a respirator with an acid gas cartridge is recommended if there is any sign of degradation.
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict operational workflow is critical to minimize exposure and preserve the compound's integrity.
Step 1: Preparation and Environment
Work in a Certified Chemical Fume Hood: All handling of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one, from weighing to solution preparation, must be conducted in a properly functioning chemical fume hood to contain any vapors or dust.
Gather All Materials: Before starting, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the fume hood to minimize traffic in and out of the workspace.
Use Anhydrous Solvents: Due to the compound's sensitivity to hydrolysis, use freshly distilled or commercially available anhydrous solvents to prevent degradation[1].
Step 2: Weighing and Aliquoting the Compound
Don Full PPE: Before handling the primary container, ensure all PPE described in the table above is correctly worn.
Inert Atmosphere: If possible, handle the solid under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) to minimize contact with atmospheric moisture[1].
Anti-Static Measures: Use an anti-static gun or weigh boat to prevent the fine powder from dispersing due to static electricity.
Careful Transfer: Use a clean spatula to transfer the solid. Avoid creating dust. Close the primary container immediately after aliquoting.
Step 3: Solution Preparation
Low Temperature: If dissolving in a solvent for a reaction, pre-cool the solvent to the reaction temperature before adding the compound.
Slow Addition: Add the solid 5-chloro-6,7-dihydro-1H-indol-4(5H)-one to the solvent slowly while stirring to ensure it dissolves properly and to control any potential exotherms.
Protect from Light: Use amber vials or wrap glassware in aluminum foil to protect the compound from light-induced degradation[1].
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Safe Handling Workflow for 5-chloro-6,7-dihydro-1H-indol-4(5H)-one.
Disposal Plan: Managing Halogenated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a chlorinated compound, 5-chloro-6,7-dihydro-1H-indol-4(5H)-one and any materials contaminated with it must be treated as halogenated hazardous waste.
Key Disposal Principles:
Segregation is Mandatory: Never mix halogenated waste with non-halogenated organic waste[9][10]. The disposal methods are different; halogenated waste typically requires high-temperature incineration to prevent the formation of toxic byproducts[10].
Designated Waste Containers: Use clearly labeled, leak-proof containers designated for "Halogenated Organic Waste"[9][11].
Labeling: Ensure the waste container is labeled with the full chemical name of all constituents and their approximate concentrations[12].
Solid vs. Liquid Waste:
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated solid halogenated waste bag or container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated liquid halogenated waste container.
Avoid Contamination: Do not contaminate the halogenated waste stream with strong acids, bases, or oxidizers[12].
This decision tree provides a clear guide for proper waste segregation.
Caption: Waste Disposal Decision Tree.
By implementing these rigorous PPE, handling, and disposal protocols, researchers can safely work with 5-chloro-6,7-dihydro-1H-indol-4(5H)-one, ensuring personal safety and the integrity of scientific research.
References
Benchchem. (n.d.). Technical Support Center: Managing α-Chloro Ketone Stability.
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.